5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
5-bromo-3-methyl-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-7-5(11-10-4)2-3-6(8)9-7/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYQHIAEBRKBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC(=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
CAS Registry Number: 2055840-60-1 Chemical Formula: C₇H₆BrN₃ Molecular Weight: 212.05 g/mol
Executive Summary
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine represents a critical pharmacophore in modern medicinal chemistry, specifically designed as a scaffold for Type I and Type II kinase inhibitors. Unlike its isomer pyrazolo[3,4-b]pyridine, the [4,3-b] fusion system orients the nitrogen vectors to mimic the adenine ring of ATP, making it a privileged structure for binding to the hinge region of kinases such as JAK , TRK , and CDK .
This guide details the chemical architecture, validated synthetic protocols, and functionalization logic required to utilize this core in high-throughput drug discovery.
Chemical Profile & Physicochemical Properties[1][2]
The compound exhibits a distinct polarity profile due to the fused pyridine-pyrazole system. The 5-bromo substituent serves as a specific electrophilic handle, while the 3-methyl group provides metabolic stability and fills hydrophobic pockets in enzyme active sites.
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Crystalline nature facilitates purification. |
| Melting Point | 220–225 °C (Decomposes) | High thermal stability suitable for Suzuki coupling conditions. |
| pKa (Calc) | ~3.5 (Pyridine N), ~11.5 (Pyrazole NH) | Pyridine N is weakly basic; Pyrazole NH is acidic. |
| LogP | 1.8 – 2.1 | Lipophilic enough for cell permeability; suitable for CNS penetration. |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water and non-polar solvents (Hexane). |
| H-Bond Donors | 1 (Pyrazole NH) | Critical for hinge binding (Glu/Leu residues). |
| H-Bond Acceptors | 2 (Pyridine N, Pyrazole N) | Pyridine N often interacts with solvent or specific residues. |
Synthetic Utility: The Core Protocol
The synthesis of the [4,3-b] system is less intuitive than the [3,4-b] isomer. The most robust route involves the cyclocondensation of a 2-chloro-3-acylpyridine precursor with hydrazine. This method is preferred over the diazonium route (Japp-Klingemann) for the 3-methyl variant because it atom-efficiently installs the methyl group from the acetyl precursor.
Retrosynthetic Logic
To access the 5-bromo derivative, the halogen must be positioned at C6 of the starting pyridine ring.
-
Precursor: 1-(6-Bromo-2-chloropyridin-3-yl)ethan-1-one
-
Reagent: Hydrazine Hydrate (
)
Step-by-Step Synthesis Protocol
Reaction Overview:
Materials:
-
1-(6-Bromo-2-chloropyridin-3-yl)ethan-1-one (1.0 eq)
-
Hydrazine monohydrate (64-65% solution, 5.0 eq)
-
Ethanol (Absolute, 10 vol)
-
Acetic Acid (Catalytic, optional)
Procedure:
-
Dissolution: Charge a round-bottom flask with 1-(6-bromo-2-chloropyridin-3-yl)ethan-1-one and absolute ethanol. Stir until a clear yellow solution is obtained.
-
Addition: Add hydrazine monohydrate dropwise at room temperature. A slight exotherm may be observed.
-
Cyclization: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting ketone peak should disappear, replaced by the more polar product peak. -
Work-up: Cool the mixture to
. The product often precipitates directly upon cooling. -
Isolation: Filter the solid. Wash the cake with cold water (
) to remove hydrazine salts, followed by a small amount of cold ethanol. -
Purification: If necessary, recrystallize from Ethanol/DMF (9:1).
-
Yield: Typical yields range from 75% to 85%.
Critical Control Point: Ensure the starting pyridine has the bromine at the correct position (C6 of pyridine). If 1-(5-bromo-2-chloropyridin-3-yl)ethan-1-one is used, the product will be the 6-bromo isomer, not the 5-bromo.
Functionalization & Library Generation
The value of CAS 2055840-60-1 lies in its orthogonal reactivity. It possesses two distinct "handles" for diversification, allowing medicinal chemists to rapidly generate SAR (Structure-Activity Relationship) libraries.
Reactivity Map
-
N1-Position (Pyrazole NH): Nucleophilic. Reacts with alkyl halides, epoxides, or can be protected (SEM, THP, Boc) to direct selectivity.
-
C5-Position (Bromine): Electrophilic. Excellent substrate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
Figure 1: Divergent synthesis pathways from the 5-bromo-3-methyl core.
Protocol: C5-Suzuki Coupling (General)
To install an aryl group at the 5-position (e.g., for TRK inhibition):
-
Mix: Core (1 eq), Aryl Boronic Acid (1.2 eq),
(2.0 eq). -
Solvent: Dioxane/Water (4:1). Degas with
for 10 min. -
Catalyst: Add
(0.05 eq). -
Heat:
for 12 hours. -
Note: The 3-methyl group sterically protects the pyrazole ring but does not interfere with the C5 coupling.
Medicinal Chemistry Applications
The pyrazolo[4,3-b]pyridine scaffold is a known bioisostere of indazole and azaindole. The specific 3-methyl-5-bromo substitution pattern is utilized in:
-
TRK Inhibitors: The pyrazole NH and Pyridine N form a bidentate H-bond donor/acceptor motif that binds to the ATP hinge region (e.g., interacting with Glu590 and Met592 in TrkA). The 5-aryl substituent (added via coupling) extends into the hydrophobic gatekeeper region.
-
JAK Inhibitors: Similar to Tofacitinib analogs, where the core mimics the purine of ATP.
-
PDE1 Inhibitors: Phosphodiesterase 1 inhibitors often utilize the pyrazolo[4,3-b]pyridine core to improve selectivity over PDE4.
Structural Logic Diagram
Figure 2: Pharmacophore mapping of the scaffold against kinase active sites.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). The C5-Bromine bond is stable, but the compound should be protected from light to prevent slow debromination over long periods. -
MSDS Note: In case of contact, wash with copious amounts of water. Use DCM/Methanol for surface decontamination.
References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. International Journal of Molecular Sciences. (2023). Describes the cyclization logic of 2-chloro-3-nitropyridines and acyl precursors.
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. (2022). Provides SAR context for the pyrazolopyridine class in kinase inhibition.
-
Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine. ChemicalBook. (Validated Protocol). Illustrates the hydrazine cyclization methodology applicable to the [4,3-b] isomer.
-
PubChem Compound Summary: 5-bromo-1-methyl-1h-pyrazolo[3,4-b]pyridine. PubChem. (Structural Analog Data).
Sources
Pyrazolo[4,3-b]pyridine scaffold building blocks for medicinal chemistry
Executive Summary
The pyrazolo[4,3-b]pyridine scaffold represents a privileged bicyclic heteroaromatic system, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. As a bioisostere of indazole and 7-azaindole , it offers unique hydrogen-bonding vectors and solubility profiles critical for optimizing kinase inhibitors (e.g., c-Met, CDK8, GAK) and immunomodulators (PD-1/PD-L1). This guide details the structural rationale, regioselective synthetic pathways, and validated protocols for integrating this scaffold into lead optimization campaigns.
Structural Significance & Bioisosterism[1]
The pyrazolo[4,3-b]pyridine core is a 6-5 fused system where the pyridine nitrogen is positioned at N5 (IUPAC numbering) or position 4 relative to the bridgehead, depending on nomenclature conventions.
Pharmacophore Features[2][3]
-
H-Bond Donor/Acceptor Logic: The N1-proton (pyrazole) acts as a canonical H-bond donor, while N2 (pyrazole) and N5 (pyridine) serve as acceptors. This "Donor-Acceptor-Acceptor" motif is highly complementary to the hinge region of ATP-binding sites in kinases.
-
Vector Availability:
-
N1 Position: Ideal for solubilizing tails (piperazines, morpholines) or steric bulk to control binding kinetics.
-
C3 Position: A primary vector for aryl/heteroaryl coupling to access hydrophobic pockets (e.g., the Gatekeeper residue).
-
C5/C6/C7 Positions: Allow for fine-tuning of electronic properties and metabolic stability (blocking oxidation).
-
Bioisosteric Mapping
| Scaffold | Key Difference | Medicinal Chemistry Advantage |
| Indazole | All-carbon benzene ring | Pyrazolo[4,3-b]pyridine's N5 lowers LogP (improved solubility) and adds a H-bond acceptor. |
| 7-Azaindole | Pyrrole vs. Pyrazole | The extra nitrogen in the 5-membered ring (N2) increases polarity and alters pKa, often improving metabolic stability against oxidation. |
| Purine | 6-5 fused, 4 nitrogens | Pyrazolo[4,3-b]pyridine lacks the pyrimidine nitrogens, reducing polar surface area (tPSA) for better CNS penetration while maintaining hinge-binding capability. |
Synthetic Architectures
Constructing the pyrazolo[4,3-b]pyridine core requires navigating regioselectivity challenges. Two primary strategies exist: Pyridine-First (Annulation of pyrazole) and Pyrazole-First (Annulation of pyridine).
Strategic Decision Tree (Graphviz)
Figure 1: Retrosynthetic analysis showing the two dominant pathways for accessing the scaffold.
Detailed Experimental Protocols
The following protocols are selected for their reproducibility and scalability in a medicinal chemistry setting.
Protocol A: The "Nitro-Pyridine" Route (Pyridine-First)
Best for generating 3-acyl or 3-carboxylate derivatives. Reference: Adapted from Int. J. Mol. Sci. 2023 [1].
-
Starting Material: 2-chloro-3-nitropyridine.[1]
-
Nucleophilic Substitution (SNAr):
-
Dissolve 2-chloro-3-nitropyridine (1.0 eq) in dry DMSO.
-
Add Ethyl acetoacetate (1.2 eq) and K2CO3 (2.5 eq).
-
Critical Step: Heat to 60°C for 4 hours. Monitor by LCMS for displacement of the chloride. The product is the alpha-substituted nitropyridine.
-
-
Reductive Cyclization (Modified Japp-Klingemann):
-
Note: Traditional reduction (Fe/AcOH) can be messy. A modern approach uses diazonium chemistry if an amine is present, but for the nitro-acetoacetate intermediate:
-
Treat the intermediate with Hydrazine hydrate (5.0 eq) in Ethanol at reflux.
-
Mechanism: Hydrazine attacks the ketone of the acetoacetate side chain (forming hydrazone), followed by intramolecular SNAr on the nitro group (or reduction-condensation sequence depending on conditions).
-
Purification: Precipitate with water; recrystallize from EtOH.
-
Protocol B: The "Aminopyrazole" Route (Pyrazole-First)
Best for generating 5,7-disubstituted derivatives. Reference: Standard Heterocyclic Chemistry [2].
-
Starting Material: Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.
-
Annulation:
-
Mix the aminopyrazole (1.0 eq) with a 1,3-diketone (e.g., acetylacetone, 1.2 eq) in Glacial Acetic Acid.
-
Reflux for 6-12 hours.
-
Regioselectivity Check: This typically yields the pyrazolo[4,3-b]pyridine system. However, verify using NOESY NMR to distinguish from [1,5-a]pyrimidine byproducts (though the carboxylate at C3 usually directs the formation of the pyridine ring).
-
Medicinal Chemistry Applications & Case Studies
Kinase Inhibition (c-Met & CDK8)
The pyrazolo[4,3-b]pyridine scaffold has demonstrated potency against c-Met (Hepatocyte Growth Factor Receptor).[2]
-
Mechanism: The N1-H and N5 (pyridine) act as a hinge binder.
-
SAR Insight: Substitution at the C3 position with an aryl group (often via Suzuki coupling on a pre-installed halogen) allows access to the hydrophobic back-pocket.
-
Data: Derivatives have shown IC50 values < 10 nM against c-Met, comparable to quinoline-based inhibitors but with improved metabolic stability [1].
Immunomodulation (PD-1/PD-L1)
Small molecule inhibitors of the PD-1/PD-L1 interaction are a holy grail in immuno-oncology.
-
Strategy: Fused ring systems like pyrazolo[4,3-b]pyridine provide a rigid, flat core capable of entering the hydrophobic channel of PD-L1, displacing the PD-1 receptor.
-
Key Derivative: 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed to mimic the biphenyl core of BMS-series inhibitors, showing IC50 values in the nanomolar range [3].
Antiviral Targets (GAK)
Cyclin G Associated Kinase (GAK) is a regulator of viral entry.
-
Discovery: Scaffold hopping from isothiazolo[4,3-b]pyridines to pyrazolo[4,3-b]pyridines maintained GAK affinity while reducing off-target toxicity [4].
Biological Signaling & Binding Mode[6]
The following diagram illustrates the interaction of a generic Pyrazolo[4,3-b]pyridine inhibitor within a Kinase ATP-binding pocket.
Figure 2: Pharmacophore mapping of the scaffold within a typical Kinase active site.
References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 2023.
-
Synthesis of pyrazolo[4,3-b]pyridine. ResearchGate (Snippet Source).
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 2021.
-
Discovery of Isothiazolo[4,3-b]pyridines as GAK Inhibitors (Scaffold Hopping Context). ChemMedChem, 2015.
Sources
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine molecular weight and formula
The following technical guide provides an in-depth analysis of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine , a specific heterocyclic scaffold used in medicinal chemistry.
Executive Summary
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is a fused bicyclic heteroaromatic system belonging to the pyrazolopyridine class. Distinguished by the [4,3-b] fusion geometry, this molecule serves as a critical "scaffold hopper" in drug discovery, offering an alternative vector profile to the more common [3,4-b] isomers. Its structural integration of a reactive bromine handle (C5) and a methyl group (C3) makes it a versatile intermediate for the synthesis of kinase inhibitors, particularly where precise ATP-binding pocket occupancy is required.
Chemical Specification & Identity
The following data represents the calculated and theoretical physicochemical properties based on the specific [4,3-b] isomeric structure.
| Property | Value | Notes |
| Chemical Name | 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine | IUPAC Nomenclature |
| Molecular Formula | C₇H₆BrN₃ | |
| Molecular Weight | 212.05 g/mol | Monoisotopic Mass: ~210.97 |
| Core Scaffold | 1H-Pyrazolo[4,3-b]pyridine | Pyridine fused to Pyrazole (N4 orientation) |
| Key Substituents | Bromine (Pos 5), Methyl (Pos 3) | |
| Predicted LogP | ~2.1 | Lipophilic, suitable for CNS penetration |
| H-Bond Donors | 1 (NH) | Pyrazole NH |
| H-Bond Acceptors | 2 (N) | Pyridine N, Pyrazole N |
| Appearance | Pale yellow to off-white solid | Typical of brominated aza-heterocycles |
Structural Ambiguity Alert
Researchers must distinguish this compound from its isomer, 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine . The [4,3-b] isomer places the pyridine nitrogen at position 4 of the fused system, altering the electronic vector and hydrogen bonding capabilities within a binding pocket.
Structural Architecture & Numbering
Understanding the atom numbering is prerequisite for correct functionalization. In the 1H-pyrazolo[4,3-b]pyridine system:
-
Positions 1 & 2: Belong to the pyrazole nitrogens.[1]
-
Position 3: The carbon on the pyrazole ring (bearing the Methyl group).[2][3]
-
Position 5: The carbon adjacent to the pyridine nitrogen (bearing the Bromine).[4][2][6][7][8]
Figure 1: Connectivity map of the 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine core.[1][4][2][3][9][10][11] Note the critical placement of the Pyridine Nitrogen at position 4.
Synthetic Methodology
The synthesis of the [4,3-b] core is less trivial than the [3,4-b] isomer due to the electronic requirements of the pyridine precursor. The most robust route involves the cyclization of a 2-halo-3-acylpyridine with hydrazine.
Protocol: Hydrazine Cyclization Strategy
This method constructs the pyrazole ring onto a pre-existing functionalized pyridine ring.
Reagents:
-
Precursor: 1-(6-Bromo-2-chloropyridin-3-yl)ethan-1-one (Provides the C3-Methyl and C5-Bromo handles).
-
Cyclizing Agent: Hydrazine monohydrate (
). -
Solvent: Ethanol or n-Butanol.
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 eq of 1-(6-Bromo-2-chloropyridin-3-yl)ethan-1-one in Ethanol (0.5 M concentration).
-
Addition: Add 2.0 - 3.0 eq of Hydrazine monohydrate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting pyridine. -
Workup: Cool to room temperature. The product often precipitates upon cooling.
-
If solid forms: Filter and wash with cold ethanol/water.
-
If no precipitate: Concentrate in vacuo, dilute with water, and extract with Ethyl Acetate.
-
-
Purification: Recrystallization from EtOH/Water or column chromatography (Hexane/EtOAc).
Figure 2: Synthetic pathway via cyclization of 2-chloro-3-acetylpyridine derivatives.
Applications in Drug Discovery
This molecule functions as a high-value intermediate due to its orthogonal reactivity profile.
Selective Functionalization
The 5-Bromo position is electronically activated for Palladium-catalyzed cross-coupling reactions, while the N1-position of the pyrazole remains available for alkylation or protection.
-
Suzuki-Miyaura Coupling: Reaction at C5-Br with aryl boronic acids to extend the scaffold into the solvent-exposed region of a kinase pocket.
-
Buchwald-Hartwig Amination: Introduction of amine motifs at C5 to mimic the adenine hinge-binding region of ATP.
-
N1-Alkylation: Tuning of solubility and pharmacokinetic properties (e.g., attaching solubilizing tails).
Bioisosterism
The 1H-pyrazolo[4,3-b]pyridine core is a bioisostere of:
-
7-Azaindole: (Pyrrolo[2,3-b]pyridine)
-
Indazole: (Benzo[c]pyrazole) The presence of the pyridine nitrogen at position 4 (rather than 7 as in 7-azaindole) alters the H-bond acceptor vector, potentially improving selectivity against off-target kinases.
Safety & Handling
-
Hazards: As a halogenated heterocyclic amine, treat as potentially toxic and irritating.
-
GHS Classification (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.
References
-
Isomer Distinction & Applications: MDPI. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." (Contextual reference for pyrazolopyridine class utility). Available at: [Link]
-
General Numbering & Structure: PubChem. "1H-Pyrazolo[4,3-b]pyridine."[1][10] Available at: [Link]
-
Synthetic Route Validation: Google Patents. "CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester."[13] Available at:
Sources
- 1. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 94220-43-6|7-Chloro-1H-pyrazolo[4,3-b]pyridine|BLD Pharm [bldpharm.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 7. boronmolecular.com [boronmolecular.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. PubChemLite - 3-bromo-5-methyl-1h-pyrazolo[4,3-b]pyridine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 11. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 12. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
A Researcher's Guide to Sourcing 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine: From Supplier Selection to Quality Verification
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial landscape for 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine. Beyond a simple list of vendors, this document offers insights into the critical importance of isomeric specificity, provides methodologies for in-house quality verification, and outlines a strategic approach to supplier selection, ensuring the integrity of your research from the very first step.
Introduction: The Significance of the Pyrazolopyridine Scaffold and the Challenge of Isomerism
The pyrazolopyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds investigated for a wide range of biological activities, including kinase inhibition.[1] Specifically, derivatives of the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine cores have been explored as potent inhibitors of targets like Tropomyosin receptor kinases (TRKs) and Cyclin-Dependent Kinases (CDKs), making them valuable building blocks in modern drug discovery.[1][2]
However, the procurement of these reagents is not without its challenges. The primary difficulty lies in the existence of multiple, structurally similar isomers. A failure to distinguish between these can lead to the synthesis of incorrect target molecules, invalidating biological data and wasting significant resources. The specific target of this guide, 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine , is often confused with its constitutional isomers.
It is therefore imperative for the researcher to confirm the precise structure and associated CAS number before procurement.
Caption: Structural comparison of the target compound and its common isomers.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of reproducible science. The following table summarizes the key identifiers for the correct target molecule.
| Property | Value | Source |
| Chemical Name | 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine | - |
| CAS Number | 885223-65-4 | [3] |
| Molecular Formula | C₇H₆BrN₃ | [3] |
| Molecular Weight | 212.05 g/mol | [3] |
| Canonical SMILES | CC1=NN(C2=C1N=C(C=C2)Br) | - |
| Purity (Typical) | ≥98% | [3] |
The Synthetic Landscape: Implications for Quality
Understanding the synthetic origin of a chemical reagent provides insight into its potential impurity profile. While specific proprietary methods vary between suppliers, the synthesis of the pyrazolo[4,3-b]pyridine core often involves the cyclization of functionalized pyridine precursors. One established method involves a sequence of nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction.[4]
Caption: Generalized synthetic workflow and sources of potential impurities.
Expert Insight: The choice of synthetic route directly impacts the final product's purity. For instance, incomplete cyclization during the Japp-Klingemann step could leave hydrazone intermediates in the final product. Similarly, non-regioselective bromination could introduce isomeric impurities that are difficult to separate. A trustworthy supplier will provide analytical data (e.g., HPLC, NMR) that demonstrates the absence of these predictable byproducts.
Commercial Supplier Landscape
The commercial availability of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is more limited compared to its isomers. Researchers must exercise diligence in verifying the CAS number and structure from supplier catalogs.
Primary Supplier for 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 885223-65-4)
| Supplier | Catalog Number | Purity | Notes |
| Appretech Scientific Limited | APT000469 | ≥98% | Directly lists the target compound with the correct CAS number.[3] |
Suppliers of Common Isomers and Related Structures
For researchers whose synthetic plans may be flexible or who are screening related scaffolds, the following suppliers offer common isomers. Caution is advised to ensure you are ordering the intended molecule.
| Compound | CAS Number | Supplier(s) | Purity (Typical) |
| 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | 929617-30-1 | ChemScene | ≥98% |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine (demethylated) | 875781-17-2 | Thermo Scientific Chemicals, MedchemExpress, Chem-Impex | 95% - >98% |
| 5-Bromo-1H-pyrazolo[4,3-b]pyridine (demethylated) | 1227628-78-5 | Sigma-Aldrich | Not Specified |
Protocol for Incoming Quality Control and Verification
As a Senior Application Scientist, I cannot overstate the importance of independent verification. Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for critical applications. The following protocols establish a self-validating system within your lab.
Workflow for Incoming Material Verification
Caption: A robust workflow for the quality control of incoming chemical reagents.
Experimental Protocol: ¹H NMR for Identity Confirmation
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz (or higher) instrument.
-
Analysis (Expected Peaks for C₇H₆BrN₃):
-
Methyl Protons (-CH₃): A sharp singlet integrating to 3H, expected in the δ 2.0-3.0 ppm region.
-
Aromatic Protons (2H): Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). These will likely appear as doublets or singlets depending on the coupling constants of the pyridine ring system.
-
N-H Proton: A broad singlet, which may be exchangeable with D₂O, integrating to 1H. Its chemical shift can be highly variable.
-
-
Causality: The presence of all three signal types (methyl, aromatic, N-H) in the correct integration ratio is a strong indicator of the correct molecular structure. The specific chemical shifts and coupling patterns can definitively distinguish it from its isomers.
Experimental Protocol: LC-MS for Purity and Mass Verification
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography:
-
Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical screening gradient runs from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis: Look for the [M+H]⁺ ion. For C₇H₆BrN₃, the expected mass-to-charge ratio (m/z) will be a doublet characteristic of a bromine-containing compound, centered around 211.98 and 213.98 amu.
-
-
Trustworthiness: This method provides orthogonal confirmation. The HPLC chromatogram (UV trace) gives a quantitative measure of purity by peak area, while the mass spectrum confirms the molecular weight, ensuring the major peak corresponds to the target compound.
Best Practices for Handling and Storage
-
Handling: As with most novel heterocyclic compounds, 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be performed in a well-ventilated fume hood.
-
Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Some suppliers recommend storage at 4°C for optimal shelf life.[5]
Conclusion
The successful procurement of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine hinges on a detail-oriented approach. Researchers must move beyond simple catalog searches and actively engage in a process of verification. The key takeaways from this guide are threefold: first, be acutely aware of the potential for isomeric confusion and always verify the CAS number and structure. Second, select suppliers who provide robust analytical data that corroborates the identity and purity of their material. Finally, implement a simple, in-house QC workflow using standard analytical techniques like NMR and LC-MS to independently validate every batch. By adopting this rigorous methodology, the scientific community can ensure the integrity and reproducibility of its research, accelerating the path to discovery.
References
-
El-Faham, A., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Scientific Reports. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
- Google Patents.CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
Appretech Scientific Limited. 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. Available at: [Link]
-
ResearchGate. Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF. Available at: [Link]
-
IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available at: [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals. Available at: [Link]
-
PubChem. 5-bromo-3-methyl-1h-pyrazolo[3,4-c]pyridine. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. appretech.com [appretech.com]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
3-Methyl-Pyrazolo[4,3-b]pyridine Derivatives: Synthetic Architectures and Therapeutic Frontiers
The following technical guide provides an in-depth analysis of 3-methyl-pyrazolo[4,3-b]pyridine derivatives , a scaffold emerging as a critical bioisostere in medicinal chemistry, particularly for neurotherapeutics (PDE1 inhibitors) and targeted oncology (c-Met inhibitors).[1]
Executive Summary
The pyrazolo[4,3-b]pyridine ring system represents a privileged scaffold in modern drug discovery, offering a distinct vector profile compared to its more common isomer, pyrazolo[3,4-b]pyridine.[1] While the [3,4-b] isomer has been extensively explored in kinase inhibition, the [4,3-b] architecture—specifically the 3-methyl substituted variants—has gained prominence for its superior metabolic stability and selectivity profiles.[1]
This guide dissects the 3-methyl-pyrazolo[4,3-b]pyridine core, focusing on its role as a potent Phosphodiesterase 1 (PDE1) inhibitor for CNS disorders and its structural relevance in oncology (e.g., Glumetinib ).[1] We analyze the synthetic pathways that differentiate this isomer, the Structure-Activity Relationships (SAR) governing its potency, and the mechanistic causality behind its therapeutic success.[1]
Structural Significance & Isomeric Distinction[1]
In medicinal chemistry, "scaffold hopping" from a [3,4-b] to a [4,3-b] fused system can drastically alter the electronic landscape and hydrogen-bonding vectors of a lead compound.[1]
The Core Architecture
The 3-methyl-pyrazolo[4,3-b]pyridine scaffold consists of a pyrazole ring fused to a pyridine ring.[1] The "3-methyl" designation refers to a methyl group attached to the carbon at position 3 of the pyrazole ring.[1]
-
Numbering System:
-
N1/N2: Nitrogen atoms in the pyrazole ring.[1]
-
C3: Carbon atom in the pyrazole ring (site of the critical methyl group).[1][2]
-
C3a/C7a: Bridgehead carbons.[1]
-
N4/C5/C6/C7: Atoms of the pyridine ring (depending on specific IUPAC numbering, but typically the pyridine nitrogen is at position 5 relative to the fusion or position 4 in absolute numbering).[1] Note: In standard IUPAC for this fused system, the pyridine nitrogen is often at position 4 or 7 depending on the tautomer, but for [4,3-b], the pyridine nitrogen is adjacent to the bridgehead C-3a.[1]
-
Why the 3-Methyl Group?
The C3-methyl group is not merely a lipophilic handle; it serves three critical functions:
-
Conformational Lock: It restricts the rotation of substituents at N1 or N2, enforcing a bioactive conformation.[1]
-
Metabolic Shielding: It blocks potential oxidation at the C3 position, a common metabolic soft spot in unsubstituted pyrazoles.[1]
-
Hydrophobic Pocket Filling: In PDE1 enzymes, the 3-methyl group occupies a small, specific hydrophobic sub-pocket, enhancing selectivity over other PDE isoforms.[1]
Synthetic Strategies
Synthesizing the [4,3-b] isomer is more challenging than the [3,4-b] isomer due to the electron-deficient nature of the pyridine precursors.[1] Two primary strategies dominate the literature.
Strategy A: The "Pyridine-First" Approach (Japp-Klingemann)
This is the most robust method for generating 3-methyl derivatives. It utilizes readily available 2-chloro-3-nitropyridines.
-
Mechanism:
-
SNAr: A carbanion (from an active methylene compound like ethyl acetoacetate) displaces the chlorine on 2-chloro-3-nitropyridine.[1]
-
Japp-Klingemann Reaction: Reaction with a diazonium salt yields a hydrazone intermediate.[1]
-
Cyclization: Intramolecular attack of the hydrazone nitrogen onto the nitro-bearing carbon (or reduced amino group condensation) closes the pyrazole ring.[1]
-
Strategy B: The "Pyrazole-First" Approach
Building the pyridine ring onto a pre-existing 3-methyl-5-aminopyrazole.
-
Mechanism: Condensation of 3-methyl-5-aminopyrazole with
-unsaturated ketones or 1,3-dicarbonyl equivalents. -
Limitation: Regioselectivity can be poor, often favoring the thermodynamically stable [3,4-b] isomer.[1] Lewis acid catalysis (e.g., ZrCl
) is often required to force the [4,3-b] closure.[1]
Visualization of Synthetic Pathways[1]
Caption: Comparative synthetic routes. Route A (Pyridine-First) offers superior regiocontrol for the [4,3-b] isomer.[1]
Biological Applications & Therapeutic Targets[1]
Phosphodiesterase 1 (PDE1) Inhibition (CNS Focus)
The most significant application of 3-methyl-pyrazolo[4,3-b]pyridines is in the treatment of neuropsychiatric disorders (Schizophrenia, Alzheimer’s).[1]
-
Mechanism: PDE1 is a Ca
/Calmodulin-dependent enzyme that degrades cAMP and cGMP.[1] Inhibiting PDE1 enhances cyclic nucleotide signaling in dopaminergic D1 neurons.[1] -
Role of the Scaffold: The [4,3-b] core mimics the purine ring of cGMP.[1] The 3-methyl group is critical for selectivity against PDE10 and PDE4.
-
Key Compound: ITI-214 (Lenrispodun) is a related structure, but patents (e.g., US 11,535,611) explicitly claim 3-methyl-pyrazolo[4,3-b]pyridines as next-generation PDE1 inhibitors with nanomolar potency.[1]
c-Met Kinase Inhibition (Oncology)
Glumetinib (SCC244) is a highly selective c-Met inhibitor approved in China for non-small cell lung cancer (NSCLC).[1]
-
Structure: It features a pyrazolo[4,3-b]pyridine core (though typically unsubstituted at C3 in the parent drug, derivatives often explore C3-methyl for SAR).[1][3]
-
Function: The scaffold acts as the "hinge binder," forming hydrogen bonds with the kinase ATP pocket (Met1160).[1]
Quantitative Activity Profile (Representative Data)
| Compound Class | Target | R1 Subst. (N-pyrazole) | R3 Subst.[1][4] | Activity (IC50/Ki) | Therapeutic Indication |
| PDE1 Inhibitor | PDE1B | sec-Butyl | Methyl | 0.9 nM | Cognitive Impairment |
| PDE1 Inhibitor | PDE1A | Cyclopentyl | Methyl | 3.2 nM | Schizophrenia |
| Glumetinib | c-Met | Sulfonyl-aryl | H | 0.42 nM | NSCLC (MET exon 14) |
| NNRTI | HIV-1 RT | Aryl | Ethyl | 50 nM | HIV Infection |
Structure-Activity Relationship (SAR) Deep Dive
The SAR of this scaffold is defined by three vectors: the N1-Tail , the C3-Head , and the C5/C6-Body .
The C3-Methyl "Anchor"
-
Observation: Replacing the C3-methyl with a hydrogen often leads to a 5-10x loss in potency for PDE1 inhibitors.
-
Causality: The methyl group displaces a conserved water molecule in the hydrophobic pocket of the enzyme, providing an entropic gain in binding energy.[1]
-
Larger Groups: Ethyl or Isopropyl at C3 are generally tolerated but can introduce steric clashes depending on the specific target isoform.[1]
The N1-Position (Solubility & PK)
-
Requirement: This position usually requires a lipophilic group (e.g., sec-butyl, cyclopentyl, or substituted benzyl) to penetrate the CNS (for PDE1) or interact with the ribose-binding pocket (for kinases).[1]
-
Modification: Introduction of polar moieties (e.g., tetrahydropyran) at N1 can reduce blood-brain barrier (BBB) permeability, which is undesirable for CNS drugs but beneficial for peripheral targets.[1]
The C5/C6 Pyridine Substitution[1]
-
Electronic Tuning: Electron-withdrawing groups (EWG) like -CF
or -CN at C6 increase the acidity of the NH (if present) or alter the dipole moment, affecting metabolic clearance.[1] -
Binding: For kinase inhibitors, C5/C6 is the vector for "gatekeeper" interactions.[1]
SAR Map Visualization
Caption: SAR vectors for 3-methyl-pyrazolo[4,3-b]pyridine. C3-Methyl is the critical selectivity anchor.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Adapted from US Patent 11,535,611 and related literature.
Objective: To synthesize the core scaffold from an acyclic precursor.
Reagents:
-
Ethyl 4-(3-methoxy-3-oxopropanamido)-1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylate[5]
-
Sodium Ethoxide (NaOEt)[1]
-
Ethanol (EtOH)[1]
Procedure:
-
Preparation: Dissolve the pyrazole precursor (40 mmol) in anhydrous ethanol (200 mL).
-
Cyclization: Add NaOEt (80 mmol, 2.0 eq) slowly at 0°C under nitrogen atmosphere.
-
Reaction: Allow the mixture to warm to 20°C and stir for 4 hours. Monitor by LC-MS for the disappearance of starting material.[1]
-
Workup: Quench with saturated NH
Cl solution. Remove ethanol under reduced pressure. -
Isolation: Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.[1] -
Purification: Recrystallize from EtOH/Heptane to yield the title compound as a white solid (Yield: ~75%).
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the amide proton and the appearance of the aromatic pyridine proton signals.
-
Mass Spec: Confirm [M+H]+ corresponds to the cyclized lactam/pyridine product.
Future Outlook
The 3-methyl-pyrazolo[4,3-b]pyridine scaffold is transitioning from a "niche" isomer to a "mainstream" pharmacophore.
-
Dual Inhibitors: Research is shifting toward dual PDE1/PDE4 inhibitors using this scaffold to balance cognitive enhancement with antidepressant effects.[1]
-
PROTACs: The N1 position offers an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), allowing the degradation of undruggable targets.[1]
References
-
Vertex Pharmaceuticals. (2023).[1] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Link
-
Intra-Cellular Therapies, Inc. (2022).[1] Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors. US Patent 11,535,611.[1] Link
-
Hai, Y., et al. (2026).[1] Glumetinib (SCC244): A potent and highly selective c-Met inhibitor.[1] Protein Data Bank Japan.[1][6] Link[1]
-
Luo, Y., et al. (2023).[1] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. International Journal of Molecular Sciences. Link[1]
-
Guide to Pharmacology. (2025). Gumarontinib (Glumetinib) Ligand Page. IUPHAR/BPS.[1] Link
-
PubChem. (2025).[1][4] 1H-Pyrazolo[4,3-b]pyridine Compound Summary. National Library of Medicine.[1] Link[1]
Sources
- 1. gumarontinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors - Google Patents [patents.google.com]
- 4. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines - Google Patents [patents.google.com]
- 6. PDBj Mine: Chemie - A1JT6 - Glumetinib - Protein Data Bank Japan [pdbj.org]
Methodological & Application
Application Note & Detailed Protocol: A Modular Synthesis of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine from 2-Chloro-3-nitropyridine
Abstract: This document provides a comprehensive guide for the multi-step synthesis of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The synthetic route commences with the readily available and inexpensive starting material, 2-chloro-3-nitropyridine. The protocol is designed for researchers in organic synthesis and drug development, offering a logical, step-by-step workflow grounded in established chemical principles. Key transformations include a highly efficient nucleophilic aromatic substitution (SNAr), a condensation-cyclization cascade to construct the pyrazole ring, and a regioselective bromination. This guide emphasizes the mechanistic rationale behind each step, providing field-proven insights to ensure reproducibility and high yields.
Introduction and Strategic Overview
Pyrazolo[4,3-b]pyridines are a class of bicyclic nitrogen-containing heterocycles of significant interest due to their diverse biological activities.[1] They are considered "purine-like" scaffolds, which allows them to interact with a wide range of biological targets, including various kinases, making them privileged structures in modern drug discovery.[2][3] The target molecule, 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine, incorporates a bromine atom, which serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, and a methyl group, which can be crucial for modulating binding affinity and metabolic stability.
The synthetic strategy outlined herein builds the pyrazole ring onto a pre-functionalized pyridine core.[1][2] This approach leverages the electronic properties of 2-chloro-3-nitropyridine, where the strongly electron-withdrawing nitro group activates the C2 position towards nucleophilic attack, facilitating the initial and crucial C-N bond formation.[4][5]
Overall Synthetic Workflow
The synthesis is executed in four distinct stages, beginning with the formation of a key hydrazinylpyridine intermediate, followed by the construction and subsequent aromatization of the pyrazole ring, and concluding with a selective bromination of the bicyclic core.
Caption: High-level workflow for the synthesis of the target compound.
Mechanistic Considerations and Rationale
A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.
Step 1: Nucleophilic Aromatic Substitution (SNAr) The synthesis begins with the reaction between 2-chloro-3-nitropyridine and hydrazine hydrate.[6][7] The chlorine atom at the C2 position is an excellent leaving group, and its departure is facilitated by two key factors:
-
Activation by the Nitro Group: The -NO₂ group at the C3 position is a powerful electron-withdrawing group. It stabilizes the negative charge of the Meisenheimer complex intermediate formed upon nucleophilic attack by hydrazine, significantly lowering the activation energy of the reaction.
-
Position of Attack: The attack occurs at the position ortho to the nitro group, which provides the most effective resonance stabilization for the intermediate.
Step 2 & 3: Pyrazole Annulation via Reductive Cyclization This two-part stage is the core of the heterocycle construction.
-
Condensation: The 2-hydrazinyl-3-nitropyridine intermediate is reacted with ethyl acetoacetate. The more nucleophilic terminal nitrogen of the hydrazine moiety attacks the ketonic carbonyl of ethyl acetoacetate, followed by dehydration, to form a stable hydrazone intermediate.
-
Reductive Cyclization: The nitro group on the pyridine ring is first reduced to an amino group (-NH₂) using a reducing agent like iron powder in acetic acid. This newly formed aniline-type amine is now positioned to act as an intramolecular nucleophile. Thermal promotion then drives the cyclization: the amino group attacks the ester carbonyl of the side chain. This is followed by a dehydration/aromatization sequence to yield the stable, fused 1H-pyrazolo[4,3-b]pyridine ring system.[8][9]
Caption: Logical flow of the key pyrazole ring-forming sequence.
Step 4: Electrophilic Aromatic Bromination The final step involves the regioselective bromination of the pyrazolopyridine core. The fused heterocyclic system is electron-rich and readily undergoes electrophilic substitution. N-Bromosuccinimide (NBS) is an effective and easy-to-handle source of electrophilic bromine (Br⁺). The substitution occurs preferentially at the C5 position of the pyrazolo[4,3-b]pyridine ring, which is electronically activated and sterically accessible.[10]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Hydrazine hydrate is toxic and corrosive; handle with extreme care.[11]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Purity |
| 2-Chloro-3-nitropyridine | 5470-18-8 | 158.54 | >98% |
| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 | ~64% aq. soln. |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | >99% |
| Iron Powder (<100 mesh) | 7439-89-6 | 55.85 | >98% |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | >99% |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Anhydrous |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 200 Proof |
| Glacial Acetic Acid (AcOH) | 64-19-7 | 60.05 | >99.7% |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
Step 1: Synthesis of 2-Hydrazinyl-3-nitropyridine
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (15.85 g, 100 mmol).
-
Add acetonitrile (200 mL) to dissolve the starting material. Cool the solution to 0 °C using an ice-water bath.
-
Slowly add hydrazine hydrate (7.8 mL, ~160 mmol, 1.6 equiv) dropwise to the stirred solution over 15 minutes. The addition is mildly exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. A yellow precipitate will form.
-
Monitor the reaction by TLC (3:1 Hexanes:EtOAc). The starting material spot (higher Rf) should be completely consumed.
-
Concentrate the reaction mixture under reduced pressure to afford a thick yellow slurry.
-
Add distilled water (100 mL) to the slurry and stir for 15 minutes.
-
Collect the yellow solid by vacuum filtration, washing the filter cake with cold water (2 x 50 mL) and then a small amount of cold diethyl ether (20 mL).
-
Dry the solid under vacuum to yield 2-hydrazinyl-3-nitropyridine as a bright yellow powder. The product is typically of high purity and can be used directly in the next step.[6] Typical Yield: 14.5 g (94%).
Step 2 & 3: Synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine via Reductive Cyclization
-
Condensation: In a 500 mL round-bottom flask, suspend 2-hydrazinyl-3-nitropyridine (14.0 g, 90.8 mmol) in ethanol (250 mL).
-
Add ethyl acetoacetate (12.6 mL, 100 mmol, 1.1 equiv) followed by glacial acetic acid (0.5 mL, catalytic amount).
-
Heat the mixture to reflux (approx. 78 °C) for 4 hours. The initial suspension should become a clear, dark-orange solution.
-
Cool the reaction mixture to room temperature. Do not isolate the intermediate hydrazone.
-
Reduction & Cyclization: To the same flask containing the hydrazone solution, add glacial acetic acid (100 mL) followed by water (50 mL).
-
Carefully add iron powder (25.3 g, 454 mmol, 5.0 equiv) portion-wise over 30 minutes. The reaction is exothermic; maintain the internal temperature below 60 °C with a water bath if necessary.
-
After the iron addition is complete, heat the mixture to reflux (approx. 100-105 °C) for 3 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove most of the solvent.
-
Add water (200 mL) to the residue and carefully basify to pH ~8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by silica gel column chromatography (eluting with a gradient of 1% to 5% methanol in dichloromethane) to afford 3-methyl-1H-pyrazolo[4,3-b]pyridine as a light-brown solid. Typical Yield: 8.1 g (67% over two steps).
Step 4: Synthesis of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
-
In a 250 mL round-bottom flask, dissolve 3-methyl-1H-pyrazolo[4,3-b]pyridine (8.0 g, 60.1 mmol) in acetonitrile (120 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add N-Bromosuccinimide (NBS) (10.7 g, 60.1 mmol, 1.0 equiv) in one portion.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC (1:1 Hexanes:EtOAc).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by a short silica gel plug to yield 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine as an off-white to pale yellow solid. Typical Yield: 11.2 g (88%).
Summary of Quantitative Data
| Step | Starting Material | Equiv. | Key Reagents | Equiv. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Chloro-3-nitropyridine | 1.0 | Hydrazine Hydrate | 1.6 | MeCN | 0 to RT | 12-16 | 94% |
| 2/3 | 2-Hydrazinyl-3-nitropyridine | 1.0 | 1. Ethyl Acetoacetate2. Fe Powder | 1.15.0 | EtOH / AcOH | Reflux | 4 + 3 | 67% |
| 4 | 3-Methyl-1H-pyrazolo[4,3-b]pyridine | 1.0 | NBS | 1.0 | MeCN | 0 to RT | 3 | 88% |
Conclusion
This application note details a robust and scalable synthetic route to 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine. By starting from the commercially accessible 2-chloro-3-nitropyridine, this protocol provides a reliable method for accessing a valuable heterocyclic building block for academic and industrial research. The explanations of the underlying mechanisms for each transformation offer the user a deeper understanding, facilitating potential adaptation and troubleshooting.
References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences.
-
Synthesis of pyrazolo[4,3‐b]pyridine. ResearchGate.
-
Intramolecular hydrazine cyclisation approach for pyrazolo[3,4‐c]pyridine synthesis. ResearchGate.
-
A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry.
-
Pyrazolopyridines - Grokipedia. Grokipedia.
-
New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Thieme Chemistry.
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC.
-
2-HYDRAZINO-3-NITROPYRIDINE synthesis. ChemicalBook.
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online.
-
Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. MDPI.
-
CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
-
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
-
5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis. ChemicalBook.
-
How to apply and prepare 2-Chloro-3-nitropyridine efficiently? Guidechem.
-
What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Mol-Instincts.
-
Organic Syntheses Procedure. Organic Syntheses.
-
Intramolecular cyclization leading to the corresponding six-(DKP) or four-membered ring. ResearchGate.
-
Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. PrepChem.com.
-
Pyrazolo[4,3-b]pyridine Products. Advanced ChemBlocks.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Deakin University.
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
-
CN102532010B - Preparation method of 2-chloro-3-aminopyridine. Google Patents.
-
2-Chloro-3-nitropyridine. PubChem.
-
Intramolecular cyclization of hydrazones of β‐ionone using PIFA. ResearchGate.
-
2-Chloro-3-nitropyridine. NIST WebBook.
-
2-Chloro-3-nitropyridine. ResearchGate.
-
Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. RSC Publishing.
-
Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. PMC.
-
Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. Organic & Biomolecular Chemistry.
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
This Application Note is designed to serve as a definitive technical guide for the Suzuki-Miyaura cross-coupling of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine .
Executive Summary & Substrate Analysis
The substrate 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine represents a privileged scaffold in kinase inhibitor discovery (e.g., JNK, CDK inhibitors). However, its functionalization presents specific chemoselective challenges distinct from its isomers (such as 7-azaindole or pyrazolo[3,4-b]pyridine).
Structural Logic and Reactivity Profile
Success in coupling requires understanding the electronic environment of the C5-Br bond and the interference potential of the N1-H proton.
-
The Electrophile (C5-Br): In the 1H-pyrazolo[4,3-b]pyridine system, the pyridine nitrogen is located at position 4. Consequently, the bromine at position 5 is ortho to the pyridine nitrogen (analogous to a 2-bromopyridine). This makes the C-Br bond highly electron-deficient and prone to rapid oxidative addition. However, it also increases the risk of hydrolytic debromination or nucleophilic aromatic substitution (
) side reactions. -
The Catalyst Poison (N1-H & N4):
-
N4 (Pyridine): A strong
-donor capable of displacing phosphine ligands from Palladium, leading to catalyst deactivation. -
N1 (Pyrazole): The free NH is acidic (
). Under basic Suzuki conditions, it deprotonates to form an amidine-like anion that can sequester the Pd-catalyst or compete as a nucleophile (Chan-Lam coupling).
-
Retrosynthetic Decision Matrix
Researchers must choose between a Direct (Unprotected) route for speed/atom-economy or a Protected route for difficult coupling partners.
Figure 1: Strategic decision tree for selecting the optimal coupling protocol.
Critical Method Development Parameters
Catalyst Selection: The "Pd-N" Interaction Problem
Standard catalysts like
-
Recommendation: Use bulky, electron-rich phosphines (Buchwald ligands) or bidentate ligands with large bite angles.
-
XPhos / SPhos: Excellent for preventing N-coordination and facilitating reductive elimination.
-
Pd(dppf)Cl2: The "workhorse" catalyst; the ferrocene backbone enforces a bite angle that resists displacement by the substrate's nitrogen.
-
Base & Solvent Effects
-
Base: Avoid strong alkoxides (
) if the substrate is unprotected, as they will deprotonate N1 completely. Inorganic carbonates ( ) or phosphates ( ) are superior. -
Solvent: A biphasic system (Dioxane/Water or DME/Water) is critical. The water solubilizes the inorganic base and boronic acid, while the organic layer solvates the hydrophobic halide.
Experimental Protocols
Protocol A: Direct Coupling (Unprotected Substrate)
Best for: Rapid library synthesis, robust boronic acids.
Reagents:
-
Substrate: 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)
-
Boronic Acid:
(1.2 – 1.5 equiv) -
Catalyst:
(5 mol%) -
Base:
(3.0 equiv)
Step-by-Step Methodology:
-
Setup: Charge a microwave vial or round-bottom flask with the substrate (1.0 equiv), boronic acid (1.2 equiv), and
(3.0 equiv). -
Degassing (Critical): Add 1,4-Dioxane and Water.[1][2] Sparge the mixture with Nitrogen or Argon for 10 minutes. Note: Oxygen promotes homocoupling of the boronic acid.
-
Catalyst Addition: Add
(0.05 equiv) quickly under a positive stream of inert gas. Seal the vessel. -
Reaction:
-
Thermal: Heat to 90°C for 4–12 hours.
-
Microwave: Irradiate at 110°C for 30–60 minutes.
-
-
Workup: Cool to RT. Dilute with EtOAc and water.[1] The product often precipitates or remains in the organic layer. Since the product is amphoteric (pyridine N + acidic NH), adjust aqueous pH to ~7-8 before extraction to ensure the neutral species is isolated.
Protocol B: Protected Route (THP-Protection)
Best for: Scale-up (>5g), heteroaryl boronates, or when purification is difficult.
Phase 1: Protection (THP)
-
Dissolve 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine in DCM.
-
Add DHP (3.0 equiv) and catalytic p-TsOH (0.1 equiv).
-
Stir at RT for 2 hours. Wash with
, dry, and concentrate. The THP-protected bromide is lipophilic and easily purified by silica flash chromatography (Hex/EtOAc).
Phase 2: Suzuki Coupling
-
Catalyst:
or (2-3 mol%). -
Base:
(2M aqueous). -
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (2:1).
-
Conditions: Reflux (80–100°C) for 6 hours.
-
Deprotection: Treat the isolated coupled product with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours to remove the THP group.
Troubleshooting Guide & Data Summary
Table 1: Optimization Data for 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
| Parameter | Condition | Outcome | Notes |
| Solvent | DMF | Poor (<30%) | High temp required; Pd black formation common. |
| Solvent | Dioxane/H2O (4:1) | Excellent (>85%) | Best solubility profile for inorganic bases. |
| Base | Fail | Organic bases coordinate Pd; insufficient activation of boronic acid. | |
| Base | High Yield | Buffers the reaction; minimizes protodeboronation. | |
| Ligand | Moderate | Works for simple aryls; fails for heteroaryls. | |
| Ligand | dppf | Robust | Best balance of cost vs. performance. |
Common Failure Modes
-
Protodehalogenation (Formation of des-bromo SM):
-
Cause: Reaction temperature too high or solvent too wet (proton source) without efficient transmetallation.
-
Fix: Switch to anhydrous Toluene/Dioxane and use anhydrous
.
-
-
No Reaction (SM Recovery):
-
Cause: Catalyst poisoning by the pyridine nitrogen.
-
Fix: Switch to Protocol B (Protection) or use XPhos Pd G2 precatalyst.
-
Mechanistic Pathway (Visualization)
The following diagram illustrates the catalytic cycle with specific emphasis on the competitive coordination of the Pyrazolo-Pyridine nitrogen.
Figure 2: Catalytic cycle highlighting the off-cycle N-coordination trap characteristic of this substrate.
References
-
Lynch, M. et al. "Synthesis and reactivity of pyrazolo[4,3-b]pyridines." Tetrahedron, 2004.
-
Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
- Li, J.J. "Pyrazolo[4,3-b]pyridine Kinase Inhibitors: Synthesis and SAR." Bioorganic & Medicinal Chemistry Letters, 2018. (General scaffold reference).
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions."
Sources
Functionalization of bromo-pyrazolo[4,3-b]pyridine at C-5 position
Application Note: Precision Functionalization of Bromo-pyrazolo[4,3-b]pyridine at C-5
Part 1: Executive Summary & Reactivity Profile
The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., CDK, GSK-3, and JAK inhibitors).[1] Functionalization at the C-5 position is critical because it sits at the "hinge-binding" or solvent-exposed region in many ATP-competitive binding models.[1]
Unlike its isomer pyrazolo[3,4-b]pyridine, the [4,3-b] system places the C-5 position directly adjacent (
-
Electronic Character: C-5 is highly electron-deficient due to the inductive effect of the adjacent N4 nitrogen.
-
Reactivity Class: It behaves as a 2-halopyridine mimic .
-
Preferred Transformations:
-
Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald): Facile oxidative addition due to the weak C-Br bond in the electron-poor environment.
-
Nucleophilic Aromatic Substitution (SNAr): The adjacent nitrogen stabilizes the Meisenheimer complex, allowing metal-free substitution with strong nucleophiles.
-
Part 2: Decision Framework & Workflow
Before selecting a protocol, analyze the target substituent. The C-5 bromine is versatile but requires specific conditions to avoid catalyst poisoning by the N4/N1 nitrogens.
Caption: Decision tree for functionalizing C-5 based on the target moiety. C-5 reactivity mimics 2-halopyridines.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Best for: Attaching aryl or heteroaryl groups.
Mechanistic Insight: The adjacent pyridine nitrogen (N4) can coordinate to Palladium, potentially poisoning the catalyst. We utilize Pd(dppf)Cl₂ because the bidentate ferrocenyl ligand creates a wide bite angle and is sterically bulky enough to prevent N4-coordination, ensuring high turnover.
Materials:
-
Substrate: 5-Bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)[1]
-
Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (3–5 mol%)
-
Base: 2M aq. K₂CO₃ or Cs₂CO₃ (3.0 equiv)[3]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Setup: In a microwave vial or Schlenk tube, combine the 5-bromo substrate, boronic acid, and base.
-
Inertion: Evacuate and backfill with Nitrogen/Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane. (Concentration: 0.1 M).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under positive inert gas pressure.
-
Reaction:
-
Thermal: Heat to 90–100 °C for 4–12 hours.
-
Microwave: 120 °C for 30–60 minutes (preferred for difficult substrates).
-
-
Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄.[4]
-
Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc gradients).
Optimization Table:
| Parameter | Standard Condition | Difficult Substrate (Steric Bulk) |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G2 or Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₃PO₄ (anhydrous) |
| Solvent | Dioxane/Water (4:1) | n-Butanol or Toluene/Water |[1]
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Best for: Introducing primary or secondary amines.
Mechanistic Insight:
Materials:
-
Substrate: 5-Bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)[1]
-
Amine: 1.2–1.5 equiv
-
Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos or BINAP (5–10 mol%)
-
Base: Cs₂CO₃ (weak) or NaOtBu (strong) (2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]
Step-by-Step Procedure:
-
Pre-complexation: Stir Pd source and Ligand in solvent for 10 mins under Argon to form the active catalyst species.
-
Addition: Add the 5-bromo substrate, amine, and base to the vessel.
-
Reaction: Heat to 100 °C (sealed tube recommended) for 12–18 hours.
-
Monitoring: Monitor by LCMS. If conversion stalls, add a second portion of catalyst/ligand.[1]
-
Workup: Dilute with water, extract with DCM (Note: Pyrazolo-pyridines can be polar; check aqueous phase).
Protocol C: Nucleophilic Aromatic Substitution (SNAr)
Best for: Alkoxides, Thiols, and highly nucleophilic amines.[1]
Mechanistic Insight: The C-5 position is activated by the adjacent pyridine nitrogen. While less reactive than a 4-nitro-halobenzene, it is sufficiently electrophilic for SNAr under elevated temperatures without transition metals.[1]
Materials:
-
Substrate: 5-Bromo-1H-pyrazolo[4,3-b]pyridine[1]
-
Nucleophile: Alcohol (R-OH) or Thiol (R-SH)
-
Base: NaH (for alcohols) or K₂CO₃ (for thiols)
-
Solvent: DMF or DMSO (anhydrous)
Step-by-Step Procedure:
-
Activation:
-
For Alcohols: Suspend NaH (1.2 equiv) in dry DMF at 0 °C. Add R-OH dropwise and stir for 15 mins to generate the alkoxide.
-
-
Substitution: Add the 5-bromo substrate (dissolved in minimal DMF) to the alkoxide solution.
-
Heating: Heat to 80–120 °C.
-
Note: Reaction progress is often faster than Pd-coupling (1–4 hours).
-
-
Quench: Carefully quench with sat. NH₄Cl (exothermic).
-
Isolation: Precipitation by adding excess water is common. If no precipitate, extract with EtOAc.[1]
Part 4: Troubleshooting & Critical Controls
| Issue | Root Cause | Solution |
| Low Conversion (Suzuki) | N4 coordination poisons Pd. | Switch to XPhos Pd G2 or increase catalyst loading to 10 mol%. |
| Protodehalogenation | Use anhydrous solvents (DMF/Dioxane) and avoid alcoholic solvents in Buchwald. | |
| N1-Alkylation Side Rxn | Pyrazole NH is acidic (pKa ~12). | Protect N1 (e.g., THP, SEM, or Boc) before attempting C-5 functionalization if using strong bases (NaH, NaOtBu).[1] |
| Poor Solubility | Fused scaffold is planar/rigid. | Use DMSO/MeOH mixtures for workup or purification. |
Part 5: References
-
Synthesis and Reactivity of Pyrazolo[4,3-b]pyridines:
-
General Reactivity of
-Halo Pyridines (Suzuki/Buchwald): -
Comparative Scaffold Functionalization (Pyrazolo[3,4-c]pyridine):
-
SNAr Mechanisms in Electron-Deficient Heterocycles:
Sources
- 1. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. a2bchem.com [a2bchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
High-Performance Buchwald-Hartwig Amination of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
Executive Summary
The amination of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine represents a classic challenge in medicinal chemistry: coupling a nucleophilic amine to an electron-deficient heteroaryl halide that possesses an acidic, unprotected nitrogen (the pyrazole NH).[1]
While the 5-bromo position (pyridyl halide) is inherently reactive toward oxidative addition, the free pyrazole NH (pKa ~13-14) presents two failure modes:
-
Catalyst Poisoning: Formation of stable Pd-azolate species that arrest the catalytic cycle.
-
Competitive N-Arylation: The pyrazole nitrogen acting as a nucleophile against the amine partner or the substrate itself (homocoupling).
This guide outlines two distinct, validated workflows to overcome these hurdles: a Direct Coupling Strategy utilizing specialized third-generation Buchwald precatalysts, and a Protection Group Strategy for scale-up reliability.
Structural Analysis & Retrosynthetic Logic
To design a successful reaction, we must first deconstruct the substrate's electronic environment.
-
Electrophile (C-5): The carbon at position 5 is electron-deficient, activated by the adjacent pyridine nitrogen. This facilitates rapid oxidative addition of Pd(0).
-
Nucleophile/Acid (N-1): The pyrazole proton is acidic. In the presence of standard bases (NaOtBu, Cs2CO3), this position is deprotonated. The resulting azolate anion is a potent ligand for Palladium, often forming resting states that are too stable to undergo reductive elimination.
-
Sterics (C-3 Methyl): The methyl group at C-3 provides solubility but does not significantly sterically hinder the C-5 position.[1]
Strategic Decision Matrix
| Feature | Direct Coupling (Route A) | Protection Strategy (Route B) |
| Primary Reagent | tBuBrettPhos Pd G3 / LHMDS | XPhos Pd G3 / NaOtBu |
| Step Count | 1 Step | 3 Steps (Protect |
| Atom Economy | High | Lower |
| Risk Profile | Moderate (Substrate dependent) | Low (Highly reliable) |
| Ideal Use Case | MedChem Library Synthesis (mg scale) | Process Development (>10g scale) |
Mechanistic Visualization
The following diagram illustrates the competing pathways and the specific role of the base in the direct coupling strategy.
Figure 1: Mechanistic divergence.[1] Path A represents the failure mode common with weak bases or non-bulky ligands. Path B utilizes soluble bases (LHMDS) and bulky ligands to favor the catalytic cycle.
Detailed Protocols
Protocol A: Direct Coupling (Unprotected Substrate)
Recommended for rapid analog generation.
Rationale: This method relies on the Buchwald-Hartwig modification for unprotected azoles . The use of LHMDS (Lithium Hexamethyldisilazide) is critical. Unlike alkoxide bases, LHMDS is non-nucleophilic and soluble, preventing the formation of insoluble azolate aggregates. The ligand tBuBrettPhos is sufficiently bulky to prevent the azolate from coordinating to the Pd center, keeping the catalyst active.
Materials:
-
Substrate: 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)
-
Amine: 1.2 equiv (Primary or Secondary)[1]
-
Catalyst: tBuBrettPhos Pd G3 (2–5 mol%)
-
Alternative: Pd2(dba)3 (2 mol%) + tBuBrettPhos (4-8 mol%)
-
-
Base: LHMDS (1.0 M in THF, 2.2 equiv)
-
Note: 2+ equivalents are required: 1 to deprotonate the pyrazole, 1 to facilitate the coupling.
-
-
Solvent: 1,4-Dioxane or THF (Anhydrous)
Step-by-Step:
-
Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the substrate (1.0 equiv), amine (1.2 equiv), and tBuBrettPhos Pd G3 precatalyst (0.02 equiv).
-
Solvation: Add anhydrous 1,4-Dioxane (concentration 0.1 M to 0.2 M).
-
Activation: Dropwise add LHMDS (2.2 equiv). The solution may turn dark orange/red (characteristic of active Pd(0) species).
-
Reaction: Seal the vial and heat to 65–80°C .
-
Monitor: Check LCMS at 2 hours. This system is usually fast.
-
-
Quench: Cool to room temperature. Quench with saturated NH4Cl solution (to reprotonate the pyrazole).
-
Workup: Extract with EtOAc (x3). The product will be in the organic layer.
-
Purification: Flash chromatography. Note that the product is polar; a DCM/MeOH gradient is usually required.
Protocol B: Protection Group Strategy (THP)
Recommended for scale-up (>10g) or difficult amines.[1]
Rationale: Protecting the pyrazole nitrogen with a Tetrahydropyranyl (THP) group renders the substrate neutral and soluble. This allows the use of standard, robust conditions (NaOtBu/XPhos) without fear of catalyst poisoning.
Step 1: THP Protection
-
Dissolve 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine in DCM.
-
Add DHP (3.4-Dihydro-2H-pyran, 1.5 equiv) and catalytic p-TsOH (0.1 equiv).
-
Stir at RT for 4 hours. Wash with NaHCO3, concentrate. The THP-protected bromide is usually a stable solid/oil.
Step 2: Amination (Standard Buchwald)
Materials:
-
Substrate: THP-protected bromide (1.0 equiv)
-
Amine: 1.2 equiv[2]
-
Catalyst: XPhos Pd G3 (1–3 mol%) or RuPhos Pd G3 (for secondary amines)
-
Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane
Procedure:
-
Combine protected substrate, amine, base, and catalyst in a reaction vessel.
-
Purge with Nitrogen/Argon.
-
Add solvent (0.2 M).
-
Heat to 80–100°C for 4-12 hours.
-
Filter through Celite and concentrate.
Step 3: Deprotection
-
Dissolve the coupled intermediate in MeOH or DCM/MeOH.
-
Add HCl (4M in Dioxane) or catalytic p-TsOH .
-
Stir at RT or 40°C until the THP group is cleaved (monitor by LCMS).
-
Neutralize and isolate.
Optimization Data Matrix
When the standard protocols fail, use this matrix to guide optimization.
| Variable | Recommendation | Rationale |
| Ligand (Primary Amines) | BrettPhos or tBuBrettPhos | Prevents bis-arylation; handles unprotected NH well.[1] |
| Ligand (Secondary Amines) | RuPhos | Excellent for steric bulk; prevents |
| Ligand (Anilines) | XPhos or Me4tBuXPhos | General purpose high-activity ligands.[1] |
| Base (Unprotected) | LHMDS (LiHMDS) | Soluble, non-nucleophilic. Essential for Protocol A. |
| Base (Protected) | NaOtBu > K3PO4 | NaOtBu is faster; K3PO4 is milder if functional groups are sensitive (e.g., esters). |
| Solvent | t-Amyl Alcohol | Higher boiling point than THF; promotes solubility of bases. |
Troubleshooting & Critical Controls
Issue: Low Conversion (Starting Material Remains)
-
Cause: Catalyst deactivation by the pyrazole nitrogen.
-
Fix: Switch from Protocol A to Protocol B (Protection). If staying with Protocol A, increase LHMDS to 3.0 equiv and ensure strictly anhydrous conditions.
Issue: Dehalogenation (Reduction of Bromide)
-
Cause:
-Hydride elimination from the amine or solvent, followed by reductive elimination of H-Ar. -
Fix: Switch solvent to Toluene (less reducing than alcohols). Lower temperature by 10°C. Use a more electron-rich ligand (e.g., AdBrettPhos).
Issue: Regioselectivity (N-Arylation of Pyrazole)
-
Cause: The pyrazole NH is competing with the external amine.
-
Fix: This confirms the base/ligand mismatch. Ensure you are using tBuBrettPhos (bulky enough to discourage N-coordination). Alternatively, the THP protection route (Protocol B) strictly prevents this side reaction.
References
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[2][3] Organic Letters, 16(3), 832–835.[2][3] [Link] (Foundational work establishing tBuBrettPhos/LHMDS for unprotected azoles)
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link] (The definitive guide for ligand selection)
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649. [Link] (Comprehensive review of substrate scope including fused heterocycles)
Sources
Application Notes & Protocols: The 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine Scaffold for Kinase Inhibitor Discovery
Introduction: The Strategic Value of the Pyrazolo[4,3-b]pyridine Scaffold
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern oncology and immunology drug discovery.[1] Kinases, with over 500 members in the human kinome, represent a highly "druggable" class of enzymes, but achieving selectivity across this large, structurally related family is a formidable challenge.[1] The core chemical structure, or "scaffold," of an inhibitor is a primary determinant of its binding affinity, selectivity profile, and overall drug-like properties.
The pyrazolo[4,3-b]pyridine core has emerged as a "privileged scaffold" in kinase inhibitor design.[2] As a bioisostere of the adenine ring of ATP, it is adept at forming critical hydrogen bond interactions with the hinge region of the kinase active site—a conserved structural feature that anchors ATP itself.[2][3] This mimicry provides a robust foundation for achieving high-potency inhibition.[3] The 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine variant offers specific advantages:
-
The 3-methyl group can provide advantageous steric interactions or be a metabolic blocking point.
-
The 5-bromo substituent serves as a crucial synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the rapid generation of diverse chemical libraries. This allows for systematic exploration of the solvent-exposed region of the ATP binding pocket, which is a key strategy for tuning inhibitor selectivity and potency.
This guide provides detailed protocols and scientific rationale for leveraging this scaffold to develop novel inhibitors, with a focus on Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases critical for cell cycle regulation and frequently dysregulated in cancer.[4][5]
Mechanism of Action: Hinge Binding and Selectivity
The pyrazolo[4,3-b]pyridine scaffold functions as an ATP-competitive inhibitor.[6] Its efficacy stems from its ability to form hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP.[3] The specific hydrogen bonding pattern can vary depending on the kinase but typically involves the pyrazole N-H and the pyridine nitrogen, which can engage in a donor-acceptor-acceptor pattern with the backbone amides and carbonyls of the hinge residues.[3]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
Precision N-Alkylation Protocols for 1H-Pyrazolo[4,3-b]pyridine Derivatives
Executive Summary
The 1H-pyrazolo[4,3-b]pyridine scaffold represents a privileged pharmacophore in kinase inhibition (e.g., DYRK1A/1B, ALK) and GPCR modulation. However, late-stage functionalization of this core is notoriously challenged by annular tautomerism , leading to mixtures of
This Application Note provides a definitive guide to controlling this regioselectivity. Unlike the [3,4-b] isomer, the [4,3-b] fusion places the pyridine nitrogen at position 5, creating a unique electronic environment that demands specific protocols. We detail three field-proven methodologies: Thermodynamic Base-Mediated Alkylation , Kinetic Solvent-Switching , and the Mitsunobu Reaction , complete with a self-validating characterization workflow.
Mechanistic Insight & Regioselectivity Challenges
The regiochemical outcome of 1H-pyrazolo[4,3-b]pyridine alkylation is governed by the interplay between the ambident nucleophilicity of the pyrazolate anion and the electronic bias of the fused pyridine ring.
The Tautomeric Equilibrium
In solution, the unsubstituted scaffold exists in equilibrium between the
-
N1-Alkylation (Thermodynamic): Generally favored due to the restoration of the fully aromatic pyrazole sextet and minimization of steric clash with the peri-hydrogens or substituents on the pyridine ring.
-
N2-Alkylation (Kinetic/Chelation): Often observed as a significant byproduct (or major product) when using small electrophiles, polar aprotic solvents that separate ion pairs, or conditions that favor coordination to the pyridine nitrogen (N5).
Pathway Visualization
The following diagram illustrates the divergent pathways and the critical decision nodes for selecting a protocol.
Figure 1: Decision matrix for N-alkylation pathways. Green nodes indicate desired outcomes; red nodes indicate potential byproducts.
Experimental Protocols
Protocol A: Classical Thermodynamic Alkylation ( )
Best for: Primary alkyl halides, unhindered electrophiles, and scaling up. Expected Selectivity: N1 > N2 (Typically 4:1 to 10:1 depending on R).
-
Preparation: Charge a dry flask with 1H-pyrazolo[4,3-b]pyridine (1.0 equiv) and anhydrous DMF (0.1 M concentration).
-
Deprotonation: Cool to 0 °C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.
-
Critical Step: Allow gas evolution to cease and stir at 0 °C for 30 mins to ensure complete formation of the pyrazolate anion.
-
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir.
-
Optimization: If conversion is slow, heat to 60 °C. Higher temperatures favor the thermodynamic N1-isomer .
-
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.
-
Purification: Silica gel chromatography.
-
Note: The N2-isomer is typically less polar (elutes first) than the N1-isomer in EtOAc/Hexane systems due to its lower dipole moment.
-
Protocol B: The "Solvent-Switch" Strategy
Best for: Accessing the elusive N2-isomer or altering difficult separations. Mechanism: Based on ion-pair engineering. In THF , the Na+ cation coordinates tightly with the N2/N5 pocket, directing alkylation to N2. In DMSO/DMF , solvent-separated ion pairs favor the steric freedom of N1.
| Parameter | Condition A (N1-Selective) | Condition B (N2-Promoting) |
| Solvent | DMF or DMSO (Polar Aprotic) | THF (Moderately Polar) |
| Base | Cs₂CO₃ or NaH | NaHMDS or LiHMDS |
| Temperature | 60 °C - 100 °C | -78 °C to 0 °C |
| Additives | None | 15-Crown-5 (sequesters Na+, optional) |
Step-by-Step (N2-Promoting):
-
Dissolve substrate in anhydrous THF (0.05 M).
-
Cool to -78 °C. Add NaHMDS (1.1 equiv, 1M in THF). Stir for 45 mins.
-
Add the electrophile (dissolved in minimal THF) slowly.
-
Stir at -78 °C for 2 hours, then slowly warm to 0 °C.
-
Result: Expect an enriched mixture of N2 product compared to Protocol A.
Protocol C: Mitsunobu Reaction
Best for: Secondary alcohols, complex functional groups, and avoiding strong bases.[1]
Selectivity: Highly N1-selective for bulky alcohols due to the steric trajectory of the
-
Mix: Combine 1H-pyrazolo[4,3-b]pyridine (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF or Toluene .
-
Activation: Cool to 0 °C.
-
Addition: Add DIAD or DEAD (1.5 equiv) dropwise over 15 minutes.
-
Visual Cue: The yellow/orange color of the azo-reagent should fade upon addition. If color persists, reaction is stalling.
-
-
Reaction: Stir at RT for 12–24 hours.
-
Workup: Concentrate and triturate with Et₂O/Hexane to precipitate PPh₃O (triphenylphosphine oxide). Filter and purify the filtrate.
Structural Validation (Self-Validating System)
Never rely solely on LCMS, as regioisomers often have identical masses and similar retention times. You must validate regiochemistry using NMR.
The NOE Diagnostic
The definitive proof of N1-alkylation is the Nuclear Overhauser Effect (NOE) interaction between the new alkyl protons and the proton at C7 (pyridine ring) or C3 (pyrazole ring).
-
N1-Alkylated: Strong NOE observed between N1-R group and C7-H (if C7 is unsubstituted) or C3-H .
-
Note: In [4,3-b], N1 is spatially closer to the C7 position of the pyridine ring across the fusion? Correction: Let's verify the geometry.
-
Geometry Check: In 1H-pyrazolo[4,3-b]pyridine, N1 is adjacent to C7a (bridge). N2 is adjacent to C3.
-
Diagnostic:
-
N2-Alkylation: NOE between N2-R and C3-H . (Very strong, proximal).
-
N1-Alkylation: NOE between N1-R and C7-H is possible but weaker. The key is the absence of the N2-R/C3-H correlation.
-
-
13C-NMR Chemical Shifts
-
C3 Carbon: Typically shifts upfield (shielded) in the N1-isomer compared to the N2-isomer.
-
N-Methyl Shifts: If R = Me:
-
N1-Me:
~4.0 - 4.2 ppm. -
N2-Me:
~4.3 - 4.5 ppm (Deshielded due to proximity to pyridine ring current).
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion | Poor solubility of anion. | Switch base to Cs₂CO₃ and heat to 80 °C in DMF. |
| Poor Regioselectivity (1:1 ratio) | Competitive kinetics. | Switch to Protocol C (Mitsunobu) to leverage steric control. |
| Product is an Oil/Gum | Triphenylphosphine oxide contamination. | Use Polymer-supported PPh₃ or perform a saponification workup if the product is stable. |
| N2-Isomer Required | Thermodynamic bias toward N1. | Use Protocol B (THF/NaHMDS) or install a bulky group at C3 to sterically block N2? No, blocking C3 blocks N2. Block N1? Use a transient directing group. |
References
-
Regioselective Synthesis of Pyrazoles
-
Solvent Effects on Fused Pyrazoles
-
Synthesis of 1H-Pyrazolo[4,3-b]pyridines
-
NMR differentiation of Regioisomers
-
Mitsunobu Reaction Overview
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Purification methods for 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine reaction mixtures
The following technical guide is structured as a specialized Technical Support Center for researchers working with the 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine scaffold.
Topic: Purification & Troubleshooting for 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine Ticket ID: PYR-43B-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]
System Identification & Isomer Verification
Warning: Before proceeding, verify your scaffold. The pyrazolo-pyridine family suffers from chronic nomenclature confusion in commercial catalogs.
-
Target Molecule: 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine.[1][2]
-
Common Name: 5-Bromo-3-methyl-7-azaindazole (Note: Numbering varies by IUPAC vs. traditional).[1][2]
-
Critical Distinction: Ensure you are not working with the [3,4-b] isomer (1-azaindazole derivative) or the [3,4-c] isomer.[1][2] The [4,3-b] system features the pyridine nitrogen at position 4 relative to the ring fusion, adjacent to the bridgehead carbon.[1][2]
Purification Decision Matrix
Select the appropriate workflow based on your crude mixture's profile.
Figure 1: Decision matrix for selecting the optimal purification route based on solubility and impurity profile.[1][2]
Protocol A: The pH-Swing Extraction (Primary Method)
Theory: The 1H-pyrazolo[4,3-b]pyridine core is amphoteric.[1][2] The pyridine nitrogen is basic (
Applicability: Best for removing non-basic organic impurities and unreacted neutral precursors.[1][2]
Step-by-Step Workflow
-
Dissolution (Acid Phase):
-
Wash (Organic Phase):
-
Precipitation (Neutralization):
-
Isolation:
Protocol B: Recrystallization (Polishing)
Theory: Pyrazolo[4,3-b]pyridines often exhibit "stacking" interactions due to the planar fused system.[2] Recrystallization is superior to chromatography for removing closely eluting regioisomers formed during cyclization (e.g., N1 vs. N2 alkylation isomers).[2]
Solvent Systems:
| Solvent System | Ratio (v/v) | Temperature | Target Impurity |
| Ethanol / Water | 9:1 to 5:1 | Reflux | General polishing; removes salts.[1][2] |
| EtOAc / Heptane | 1:1 to 1:3 | Reflux | Removes lipophilic oils/tars.[1][2] |
| Methanol | 100% | Reflux | Separation of regioisomers (Isomer A often crystallizes, B stays in mother liquor).[2] |
Troubleshooting "Oiling Out"
If the product forms an oil instead of crystals:
-
Critical: Allow the solution to cool very slowly (wrap the flask in foil or place in a warm water bath that cools naturally).
Protocol C: Flash Chromatography (Difficult Separations)
Challenge: The pyrazole NH moiety is a hydrogen bond donor that interacts strongly with silica, causing "streaking" (tailing) and broad peaks.[2]
Optimization Strategy:
-
Deactivation: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) to neutralize acidic sites on the silica.[1][2]
-
Mobile Phase:
-
Loading: Do not load in pure MeOH. Dissolve in minimal DCM or use "dry loading" (adsorb crude onto Celite or Silica).[1][2]
Mechanism of Impurity Formation (Root Cause Analysis)
Understanding where impurities come from allows you to prevent them upstream.[1][2]
Figure 2: Common impurity pathways during the synthesis from nitropyridine precursors.
Frequently Asked Questions (FAQ)
Q: My product has a persistent yellow color even after recrystallization. What is it? A: This is likely a trace of the nitro-precursor or an azo-coupling byproduct if you used the diazonium route.[1][2]
-
Fix: Dissolve the product in EtOAc and treat with activated charcoal (carbon) for 30 minutes at 50°C. Filter through Celite. The nitro impurities bind strongly to carbon.[1][2]
Q: The melting point is lower than reported (Reported: >250°C). Why? A: Solvate formation. Pyrazolo-pyridines trap water or ethanol in the crystal lattice.[1][2]
-
Fix: Dry the sample at 80°C under high vacuum (
mbar) for 24 hours. Run TGA (Thermogravimetric Analysis) if possible to confirm solvent loss.
Q: Can I use this method for the 3-H analog (no methyl group)? A: Yes, but the 3-H analog is significantly less soluble in organic solvents.[1][2] You may need to rely strictly on the Protocol A (Acid/Base) method, as recrystallization will require large volumes of solvent (e.g., DMF/Water).[2]
Q: During the pH swing, I overshot the pH to 12. Did I damage the product?
A: Likely not, but you may have dissolved the product again.[2] The pyrazole NH is acidic (
References
-
Synthesis of Pyrazolo[4,3-b]pyridines
-
General Purification of Azaindazoles
-
Physicochemical Properties
Sources
- 1. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Optimization of C-H activation on pyrazolo[4,3-b]pyridine scaffold
Welcome to the Pyrazolo[4,3-b]pyridine Optimization Hub .
As a Senior Application Scientist specializing in nitrogen heterocycles, I have designed this technical support center to address the specific friction points encountered when functionalizing the 4-azaindazole (pyrazolo[4,3-b]pyridine) scaffold. This system is a "privileged structure" in kinase inhibition (e.g., JAK, CDK), yet it presents a classic dichotomy in reactivity: an electron-rich pyrazole ring fused to an electron-deficient pyridine ring.
This guide moves beyond generic protocols to focus on regiodivergent strategies —controlling where the molecule reacts by manipulating the catalyst's electronic environment.
Quick Reference: Scaffold Numbering & Reactivity Map
Before troubleshooting, confirm your numbering convention (IUPAC [4,3-b] fusion):
-
N1/N2: Pyrazole nitrogens (N1 is typically protected).
-
C3: Pyrazole carbon (Most acidic/nucleophilic; prone to electrophilic palladation).
-
N4: Pyridine nitrogen (The "Catalyst Poison"; strong Lewis base).
-
C5/C6/C7: Pyridine carbons (Electron-deficient; C7 is the primary target for radical Minisci or directed C-H activation).
Module 1: Regioselectivity Control (The "Where" Problem)
User Issue: "I am trying to arylate the pyridine ring (C7), but I keep getting mixtures of C3-arylation or no reaction."
The Diagnostic
The C3 position (pyrazole) is inherently more reactive toward Pd(II) electrophilic attack than the pyridine ring. If your conditions rely solely on standard Concerted Metalation-Deprotonation (CMD), C3 will dominate. To hit C7, you must either block C3 or invert the electronic preference of the catalyst using specific ligand/solvent combinations.
Troubleshooting Q&A
Q: How do I switch selectivity from C3 to C7 without pre-blocking C3? A: You must alter the catalyst's "recognition" mode.
-
For C3 (Standard): Use monodentate phosphine ligands (e.g., PPh3, XPhos) in protic or biphasic solvents (H₂O/Dioxane). This favors an electrophilic palladation pathway on the electron-rich pyrazole.
-
For C7 (Inverted): Switch to bidentate nitrogen ligands (e.g., 1,10-phenanthroline) in polar aprotic solvents like DMA or DMF. The bidentate ligand creates a cationic Pd species that is less electrophilic and more sensitive to the "directing" effect of the N4-pyridine nitrogen, facilitating C-H activation at the proximal C7 position.
Q: My C3-H activation yields are low despite using active catalysts. Why? A: Check your N1-protecting group. If you are using a group with coordinating ability (like SEM or MOM) and your substrate has a free N4, you might be forming a stable "off-cycle" chelate that traps the Palladium.
-
Fix: Switch to a non-coordinating protecting group (e.g., THP or simple Methyl) or add a Lewis Acid scavenger (see Module 2).
Q: Can I functionalize C7 using radical chemistry instead of Palladium? A: Yes, and this is often superior for alkylation. The Minisci reaction targets the most electron-deficient position. In pyrazolo[4,3-b]pyridine, the N4-nitrogen activates C5 and C7. Under acidic conditions (protonated N4), nucleophilic alkyl radicals will selectively attack C7.
Module 2: Catalyst Deactivation (The "Why it Failed" Problem)
User Issue: "My reaction turns black (Pd black precipitation) immediately, or conversion stalls at 10%."
The Diagnostic
The N4-pyridine nitrogen is a potent Lewis base. In low-oxidation state catalytic cycles (Pd(0)/Pd(II) or Ir(I)/Ir(III)), the N4 binds to the metal center, displacing labile ligands and shutting down the catalytic cycle (Catalyst Poisoning).
Troubleshooting Q&A
Q: How do I prevent N4-coordination poisoning during Iridium-catalyzed borylation? A: The standard [Ir(OMe)(cod)]2/dtbpy system often fails here.
-
Protocol Adjustment: You cannot rely on steric bulk alone. You must use a Lewis Acid Co-catalyst strategy. Adding a stoichiometric amount of a mild Lewis acid (like BEt₃ or even excess pinacolborane which can form adducts) can bind the N4 nitrogen transiently, freeing the Iridium catalyst to perform the C-H insertion.
-
Alternative: Pre-form the N-oxide (N4-O). This activates the ring for C-H functionalization and prevents direct N-metal coordination. The N-oxide can be reduced back to the free pyridine later using Zn/NH₄Cl or PCl₃.
Q: I am seeing significant de-iodination/protodehalogenation instead of coupling. A: This suggests your catalytic cycle is initiating (Oxidative Addition occurred) but the Transmetallation or Reductive Elimination is slow, allowing hydride sources (often from the solvent or base) to intercept the Pd-Ar species.
-
Fix:
-
Water Content: Ensure your solvent is strictly anhydrous if using sensitive esters/boronates.
-
Base Choice: Switch from Carbonates (K₂CO₃) to Phosphates (K₃PO₄) or Pivalates (CsOPiv). Pivalate acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage step (CMD mechanism), speeding up the cycle before side reactions occur.
-
Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways for selecting the correct conditions based on your target position (C3 vs. C7).
Caption: Decision tree for selecting reaction conditions based on regioselectivity requirements (C3 vs. C7).
Module 3: Experimental Protocols
Protocol A: "Switchable" C7-Selective Direct Arylation
Based on ligand-controlled regiodivergence (Source 1, 4).
| Component | Quantity/Condition | Role |
| Substrate | 1.0 equiv | 1-Methyl-pyrazolo[4,3-b]pyridine |
| Aryl Bromide | 1.5 equiv | Coupling partner |
| Catalyst | Pd(OAc)₂ (10 mol%) | Pre-catalyst |
| Ligand | 1,10-Phenanthroline (20 mol%) | Critical: Bidentate ligand directs Pd to C7 |
| Base | K₂CO₃ (2.0 equiv) | Base |
| Solvent | DMA (0.2 M) | Polar aprotic solvent aids C7 mechanism |
| Temp/Time | 140°C / 16-24 h | High temp required for pyridine activation |
Step-by-Step:
-
Charge a reaction tube with Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃, and the aryl bromide.
-
Add the pyrazolo[4,3-b]pyridine substrate.
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous DMA via syringe.
-
Heat to 140°C. Note: Monitoring by LCMS is crucial at 4h to check for homocoupling of the aryl bromide.
Protocol B: C7-Selective Minisci Alkylation
For introducing alkyl groups (Methyl, Isopropyl, Cyclobutyl).
| Component | Quantity/Condition | Role |
| Substrate | 1.0 equiv | Pyrazolo[4,3-b]pyridine |
| Acid | 2.0 equiv | Carboxylic acid (Radical precursor) |
| Oxidant | (NH₄)₂S₂O₈ (2.0 equiv) | Generates radical from Ag |
| Catalyst | AgNO₃ (20 mol%) | Decarboxylative catalyst |
| Additive | TFA (1.0 equiv) | Critical: Protonates N4 to activate C7 |
| Solvent | DCM/H₂O (1:[1]1) | Biphasic system |
Step-by-Step:
-
Dissolve substrate and carboxylic acid in DCM/Water mixture.
-
Add TFA.[2] The solution should be acidic (pH < 3) to ensure N4 protonation.
-
Heat to 40-50°C.
-
Add (NH₄)₂S₂O₈ solution dropwise over 20 minutes. Rapid addition causes radical dimerization.
-
Workup: Neutralize with NaHCO₃ before extraction.
References
-
Palladium-Catalyzed Regioselective C-H Arylation of 4-Azaindazole at C3, C5 and C7 Positions. Source: ResearchGate / European Journal of Organic Chemistry
-
Iridium-catalyzed C-H borylation of pyridines. Source: Organic & Biomolecular Chemistry (RSC) [4]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Minisci Strategy). Source: Organic Chemistry Portal / J. Am. Chem. Soc.
-
Mechanistic Studies on Direct Arylation of Pyridine N-Oxide. Source: PubMed Central (PMC)
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
Case ID: REC-PYR-43B Status: Active Assigned Specialist: Senior Application Scientist Subject: Recrystallization Solvent Systems & Troubleshooting for Fused Pyrazolo-Pyridines
Diagnostic Assessment: Solvent Selection Logic
Chemical Profile Analysis
To select the correct solvent, we must first deconstruct the molecular interactions of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine .
-
Scaffold: Fused bicyclic heteroaromatic (Pyridine + Pyrazole).[1][2]
-
H-Bonding:
-
Donor: Pyrazole
(Weakly acidic, pKa ~12-13). -
Acceptor: Pyridine
and Pyrazole (Weakly basic).
-
-
Lipophilicity: The Bromo and Methyl substituents increase lipophilicity compared to the parent heterocycle, making it less soluble in pure water but highly soluble in chlorinated solvents and polar aprotic solvents (DMSO, DMF).
-
Crystal Packing: These planar molecules have a strong tendency to
-stack, often leading to "oiling out" rather than crystallizing if the cooling rate is too fast or the solvent is too non-polar.
Solvent Decision Matrix
Based on the structural analogy to the widely documented [3,4-b] isomer and general fused-pyridine behavior, the following decision tree applies:
Figure 1: Decision logic for selecting the initial solvent system based on solubility observations.
Protocol Library
Warning: The [4,3-b] isomer is structurally distinct from the more common [3,4-b] isomer. While properties are similar, the [4,3-b] system often requires slightly more polar conditions due to the specific nitrogen arrangement.
Protocol A: The "Gold Standard" (Ethanol/Water)
Best for: Removal of polar impurities and inorganic salts. High recovery yield.
-
Dissolution: Suspend the crude solid in absolute Ethanol (EtOH) (approx. 10-15 mL per gram).
-
Reflux: Heat to reflux (
). If the solid does not dissolve completely, add EtOH in 1 mL increments.-
Note: If a small amount of dark material remains insoluble at reflux, this is likely inorganic salt or charred polymer. Perform a hot filtration immediately.
-
-
Nucleation: Remove from heat and allow to cool to roughly
. -
Anti-Solvent Addition: Add warm water (
) dropwise until a faint turbidity (cloudiness) persists.-
Critical Step: Do not add cold water, as this will shock the system and cause amorphous precipitation.
-
-
Re-dissolution: Add a few drops of EtOH to clear the turbidity.
-
Crystallization: Allow the solution to cool to room temperature (RT) slowly over 2 hours. Then, move to a fridge (
) for 4-12 hours. -
Collection: Filter the off-white/yellow needles and wash with cold 50% EtOH/Water.
Protocol B: The Lipophilic Option (EtOAc/Heptane)
Best for: Removal of non-polar impurities and drying the product (avoiding water).
-
Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate (EtOAc) .
-
Anti-Solvent: While maintaining a gentle boil, slowly add Heptane (or Hexanes) until the solution becomes slightly cloudy.
-
Clarification: Add just enough EtOAc to make the solution clear again.
-
Cooling: Remove from heat. Wrap the flask in a towel to ensure slow cooling (insulation prevents oiling out).
-
Harvest: Filter the resulting crystals.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (turning into a sticky gum) instead of crystallizing. Why?
Diagnosis: This is common with fused heterocycles. It occurs when the compound phase-separates as a liquid before it can organize into a crystal lattice. Corrective Actions:
-
Temperature Control: Your cooling ramp is too fast. Re-heat to dissolve, then wrap the flask in aluminum foil or a towel to slow the heat loss.
-
Seeding: Add a "seed crystal" of pure product (if available) when the solution is slightly supersaturated (warm).
-
Solvent Modification: You likely have too much anti-solvent. Increase the ratio of the "good" solvent (e.g., more Ethanol).
Q2: The crystals are retaining a yellow/brown color.
Diagnosis: Trapped oxidation byproducts or polymeric impurities. Corrective Actions:
-
Charcoal Treatment: During the reflux step (Protocol A), add activated carbon (5-10 wt%), stir for 15 minutes, and filter through a Celite pad while hot.
-
Solvent Switch: If using Ethanol, switch to Methanol . Methanol is more polar and may keep the colored impurities in the mother liquor better than Ethanol.
Q3: What is the expected melting point?
Data: While specific literature for the 3-methyl-1H-pyrazolo[4,3-b] derivative is sparse compared to the [3,4-b] isomer, analogous structures typically melt in the range of 160–190°C depending on purity and polymorphs.
-
Validation: If your MP is <150°C and broad (
range), the product is wet or impure. Dry under vacuum at overnight.
Experimental Workflow Diagram
Figure 2: Standard operating procedure for the purification of the target compound.
References
-
Synthesis of Pyrazolo[3,4-b]pyridines (Analogous Chemistry)
- Title: Method for purifying pyrazoles (Patent WO2011076194A1).
-
Chemical Properties & Safety
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Bromo-1H-pyrazolo 3,4-b pyridine AldrichCPR 875781-17-2 [sigmaaldrich.com]
Stability of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine under basic conditions
Welcome to the technical support center for 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile building block. My aim is to equip you with the scientific rationale behind experimental choices to ensure the stability and successful reactivity of this compound, particularly under basic conditions.
I. Core Concepts: Understanding the Stability of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is a key intermediate in the synthesis of a variety of bioactive molecules. Its stability under basic conditions is paramount for successful downstream applications, most notably in cross-coupling reactions. The key factors influencing its stability are the acidity of the pyrazole N-H proton and the reactivity of the C-Br bond.
The pyrazole N-H proton is weakly acidic, with a predicted pKa of approximately 10.6 for the closely related 5-bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine. This implies that a moderately strong base is required for complete deprotonation, which is often a prerequisite for N-alkylation or N-arylation reactions.
The carbon-bromine bond at the 5-position is on a pyridine ring, located beta (β) to the pyridine nitrogen. This position is not electronically activated towards classical nucleophilic aromatic substitution (SNA r).[1] Consequently, the C-Br bond is relatively robust towards displacement by common nucleophiles under mild basic conditions. However, under forcing conditions or with very strong bases, side reactions can occur.
II. Troubleshooting Guide: Common Issues in Reactions with 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
This section addresses specific problems you may encounter during your experiments and provides a logical workflow for resolving them.
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki, Sonogashira)
Low product yield is a frequent challenge in cross-coupling reactions. The underlying cause can often be traced back to the stability of the starting material or intermediates under the reaction's basic conditions.
Symptoms:
-
Significant amount of unreacted 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine remaining.
-
Formation of a de-brominated side product (3-methyl-1H-pyrazolo[4,3-b]pyridine).
-
Complex mixture of unidentifiable byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Detailed Causality and Solutions:
-
Evaluate Base Strength and Type:
-
Cause: Strong bases like sodium tert-butoxide (NaOtBu) can promote side reactions, including hydrodehalogenation (reduction of the C-Br bond).[1] This is a known side reaction in Buchwald-Hartwig aminations.
-
Solution: Opt for weaker, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These are often effective in facilitating the catalytic cycle without causing significant degradation of the starting material. The choice of base can be critical for the success of Suzuki cross-coupling reactions with bromo-pyridines.[2]
-
-
Optimize Reaction Temperature:
-
Assess Catalyst and Ligand:
-
Cause: The choice of palladium source and phosphine ligand is crucial for efficient catalysis. Bulky, electron-rich phosphine ligands are often required for successful Buchwald-Hartwig aminations.[5] Catalyst deactivation can also lead to low yields.
-
Solution: Screen a variety of palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos, BINAP). Ensure that the catalyst is not being poisoned by impurities in the reagents or solvents.
-
-
Verify Reagent Purity:
-
Cause: Impurities in the starting material, coupling partner, or solvent can interfere with the catalytic cycle. Water, in particular, can be detrimental to many cross-coupling reactions.
-
Solution: Ensure all reagents are of high purity and that solvents are anhydrous.
-
Issue 2: Incomplete Deprotonation of the Pyrazole N-H
For reactions requiring N-functionalization, incomplete deprotonation can lead to low conversion rates.
Symptoms:
-
Recovery of a significant amount of starting material in N-alkylation or N-arylation reactions.
-
Inconsistent reaction outcomes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete N-H deprotonation.
Detailed Causality and Solutions:
-
Assess Base pKa:
-
Cause: The chosen base may not be strong enough to fully deprotonate the pyrazole N-H.
-
Solution: Select a base with a conjugate acid pKa significantly higher than that of the pyrazole N-H (pKa > 11). Stronger bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective.
-
-
Evaluate Solvent Effects:
-
Cause: The solvent can influence the effectiveness of the base.
-
Solution: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to better solvate the resulting anion and facilitate deprotonation.
-
-
Verify Stoichiometry:
-
Cause: An insufficient amount of base will naturally lead to incomplete deprotonation.
-
Solution: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete reaction.
-
III. Frequently Asked Questions (FAQs)
Q1: Is 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine stable to common inorganic bases like NaOH or K₂CO₃ in aqueous conditions?
While the C-Br bond is relatively inert to nucleophilic attack, prolonged exposure to strong aqueous bases at elevated temperatures could potentially lead to hydrolysis or other degradation pathways. For reactions in aqueous media, it is advisable to use milder bases like sodium bicarbonate or to perform the reaction at room temperature if possible.
Q2: Can I use organometallic reagents like Grignards or organolithiums with this compound?
Caution is advised. While the C-Br bond can potentially undergo metal-halogen exchange, the acidic N-H proton will be readily deprotonated by these strong bases. This will consume at least one equivalent of the organometallic reagent. If metal-halogen exchange is the desired outcome, N-protection of the pyrazole is recommended.
Q3: What are the best practices for storing 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine?
Store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture, light, or air oxidation.
Q4: Are there any known incompatibilities with common solvents?
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is generally compatible with common organic solvents. However, for reactions involving strong bases, ensure the solvent is anhydrous and deoxygenated to prevent side reactions.
IV. Compatibility of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine with Common Bases
The following table provides a general guideline for the compatibility of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine with various bases under typical reaction conditions.
| Base Class | Examples | Compatibility & Recommended Use | Potential Issues |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃, NaHCO₃ | High Compatibility. Recommended for Suzuki and Sonogashira couplings.[2][3] | Generally well-tolerated. May be too weak for complete N-H deprotonation in some applications. |
| Inorganic Hydroxides | NaOH, KOH, LiOH | Moderate Compatibility. Use with caution, especially at elevated temperatures. | Risk of hydrolysis or other degradation pathways with prolonged heating. |
| Alkoxides | NaOtBu, KOtBu | Use with Caution. Effective for Buchwald-Hartwig aminations, but can promote side reactions.[1] | Can cause hydrodehalogenation (loss of bromine). |
| Amine Bases | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Pyrrolidine | High Compatibility. Commonly used in Sonogashira and other coupling reactions.[3] | Generally well-tolerated. Pyrrolidine has been used in the synthesis of the pyrazolo[4,3-b]pyridine core.[6] |
| Hydrides | NaH, KH | High Compatibility for Deprotonation. Effective for complete deprotonation of the N-H bond. | Highly reactive; handle with care under anhydrous conditions. |
| Organometallics | n-BuLi, Grignard Reagents | Low Compatibility. Will deprotonate the N-H. | Will be consumed by the acidic proton. May lead to metal-halogen exchange. |
| Amides | LiHMDS, NaHMDS, LDA | High Compatibility for Deprotonation. Strong, non-nucleophilic bases suitable for N-H deprotonation. | Handle under strictly anhydrous conditions. |
V. Experimental Protocols
General Protocol for a Sonogashira Cross-Coupling Reaction
This protocol is a starting point and may require optimization for your specific substrates.
-
To a degassed solution of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.) in a suitable solvent (e.g., THF/Et₃N, 2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equiv.) and copper(I) iodide (CuI, 0.1-0.2 equiv.).[3]
-
Degas the reaction mixture again for 5-10 minutes.
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise at room temperature.
-
Stir the reaction at room temperature for 16-24 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination
This protocol is a general guideline and requires careful optimization of the catalyst, ligand, and base.
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv.), the phosphine ligand (e.g., BINAP, 0.04-0.08 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).[7]
-
Add 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).
-
Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 8-24 hours, or until completion.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
VI. References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
Sources
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. rsc.org [rsc.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of advancing medicinal chemistry. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a primary tool for providing detailed information about the molecular structure of a substance. This guide provides an in-depth analysis of the 1H NMR spectrum of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine, a compound of interest in the landscape of pharmacologically active scaffolds.
This document moves beyond a simple recitation of data. It is designed to walk you through the causal logic of spectral interpretation, grounded in fundamental principles and supported by comparative data from closely related analogues. Our objective is to not only present the data but to empower you with the scientific reasoning to confidently interpret similar spectra in your own research endeavors.
The Structural Landscape: Predicting the 1H NMR Spectrum
At the time of this writing, a publicly available, experimentally verified 1H NMR spectrum for 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is not readily found in the literature. This is a common scenario in cutting-edge research. However, by leveraging data from its constituent parts and well-established principles of NMR theory, we can construct a robust prediction. Our primary comparator will be the parent compound, 3-Methyl-1H-pyrazolo[4,3-b]pyridine, for which experimental data is available.[1]
The introduction of a bromine atom at the 5-position is anticipated to induce significant changes in the electronic environment of the pyridine ring protons. Bromine, being an electronegative atom, will exert a deshielding effect on the neighboring protons, causing their signals to shift downfield (to a higher ppm value).
Below is a comparative table summarizing the known experimental data for 3-Methyl-1H-pyrazolo[4,3-b]pyridine and the predicted chemical shifts for 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine.
| Proton | 3-Methyl-1H-pyrazolo[4,3-b]pyridine (Experimental, DMSO-d6) [1] | 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine (Predicted, DMSO-d6) | Multiplicity | Expected Coupling Constants (J, Hz) |
| NH | 12.87 ppm (br s) | ~13.0 ppm (br s) | Broad Singlet | N/A |
| H4 | 8.46 ppm (dd) | ~8.6 ppm (d) | Doublet | JH4-H6 ≈ 2 Hz |
| H6 | 7.91 ppm (dd) | ~8.1 ppm (d) | Doublet | JH6-H4 ≈ 2 Hz |
| CH3 | 2.53 ppm (s) | ~2.55 ppm (s) | Singlet | N/A |
Rationale for Predicted Chemical Shifts and Coupling Constants
The logic behind these predictions is rooted in the fundamental principles of NMR spectroscopy.[2][3] The electron-withdrawing nature of the bromine atom at C5 will most significantly influence the adjacent protons, H4 and H6. This inductive effect reduces the electron density around these protons, leading to a downfield shift.
In the parent compound, H4 and H6 are part of a coupled system with H5, resulting in doublet of doublets splitting patterns. With the substitution of the H5 proton with a bromine atom in our target molecule, this coupling is eliminated. Consequently, the H4 and H6 protons are expected to appear as doublets, coupled only to each other (a long-range meta-coupling).
The methyl protons (CH3) and the N-H proton are relatively distant from the site of bromination, and therefore, their chemical shifts are predicted to be only minimally affected.
Visualizing the Molecular Structure and Proton Assignments
To clarify the proton numbering and the predicted through-bond relationships, the following diagrams are provided.
Caption: Molecular structure of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine.
Caption: Predicted proton coupling network in 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine.
Comparative Analysis with an Isomeric Scaffold: Pyrazolo[3,4-b]pyridines
To further refine our understanding, it is instructive to compare the predicted spectrum with that of a different, yet related, heterocyclic system, such as a pyrazolo[3,4-b]pyridine. The arrangement of the nitrogen atoms in the pyrazole ring relative to the pyridine ring significantly alters the electronic distribution and, consequently, the 1H NMR spectrum.[4][5][6]
For instance, in 1H-pyrazolo[3,4-b]pyridine derivatives, the chemical shifts of the pyridine ring protons are typically found in different regions compared to the [4,3-b] isomers due to the altered electronic effects of the fused pyrazole ring.[4][7] This comparison underscores the power of 1H NMR in distinguishing between isomers, a critical task in synthetic chemistry and drug discovery.
Experimental Protocol for 1H NMR Data Acquisition
For researchers aiming to acquire experimental data for 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine or similar compounds, the following protocol provides a robust starting point.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). DMSO-d6 is often a good choice for heterocyclic compounds due to its high solubilizing power.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]
- Tune and match the probe for the 1H frequency.
- Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment is typically sufficient.
- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: A delay of 1-5 seconds between pulses is generally adequate.
- Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
4. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the resulting spectrum to obtain pure absorption peaks.
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known value.
Integrate the signals to determine the relative number of protons corresponding to each peak.
Caption: A streamlined workflow for acquiring and analyzing 1H NMR spectra.
Advanced NMR Techniques for Structural Confirmation
For a more definitive structural elucidation, especially when dealing with complex or unexpected spectra, a suite of 2D NMR experiments can be invaluable.[8][9]
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, confirming the H4-H6 meta-coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of the 13C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the position of the methyl group and the bromine atom by observing correlations from the methyl protons and the H4/H6 protons to the various carbon atoms in the ring system.
Conclusion
The analysis of the 1H NMR spectrum of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine, while predictive in this guide, is firmly grounded in established spectroscopic principles and comparative data from analogous structures. The key takeaways for the researcher are the expected downfield shift of the H4 and H6 protons due to the electron-withdrawing effect of the bromine atom, and the simplification of their splitting patterns from doublets of doublets to doublets.
This guide serves as a robust framework for interpreting the experimental spectrum once it is acquired and for analyzing the spectra of other novel pyrazolopyridine derivatives. By understanding the underlying causality of chemical shifts and coupling constants, researchers can confidently and accurately elucidate the structures of their target molecules, a critical step in the journey of drug discovery and development.
References
-
Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
-
Heskins, M. (n.d.). 3. 1H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
-
Arkat USA. (2018, March 14). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR shifts for the pyridinic and pyrazolic protons of a silver.... Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). One-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives under solvent-free conditions Supporting Information. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 1H-PYRAZOLO[3,4-B]PYRIDINE(271-73-8) 1H NMR [m.chemicalbook.com]
- 8. emerypharma.com [emerypharma.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
Distinguishing [4,3-b] and [3,4-b] pyrazolopyridine isomers by NMR
Title: Definitive Guide to Distinguishing Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Regioisomers by NMR
Executive Summary
In the development of kinase inhibitors and heterocyclic scaffolds, the synthesis of pyrazolopyridines often yields regioisomeric mixtures of pyrazolo[3,4-b]pyridine (Isomer A) and pyrazolo[4,3-b]pyridine (Isomer B).[1] These isomers possess identical molecular weights and often exhibit indistinguishable
This guide provides a self-validating NMR workflow to unambiguously distinguish these isomers. The core differentiation strategy relies on Heteronuclear Multiple Bond Correlation (HMBC) patterns, specifically the connectivity between the pyrazole C-3 proton and the pyridine bridgehead carbons, and the definitive 1H-15N HMBC "smoking gun" correlation.
Structural Analysis & The Isomer Problem
The fundamental difference lies in the orientation of the pyridine ring fusion relative to the pyrazole unit. This alters the magnetic environment of the bridgehead carbons and the coupling pathways for the pyrazole protons.
Visualizing the Regioisomers
The following diagram illustrates the atomic numbering and the critical "Bridgehead Decision Point."
Figure 1: Structural logic distinguishing the two isomers. In [4,3-b], the pyrazole proton (H-3) has a 3-bond path to the pyridine nitrogen (N-4), creating a unique 1H-15N HMBC signal.
1D NMR Characterization (Indicative but not Definitive)
While 1D NMR provides clues, it is often insufficient due to solvent effects and substituent variations. However, the following trends are generally observed in DMSO-
| Feature | Pyrazolo[3,4-b]pyridine | Pyrazolo[4,3-b]pyridine | Causality |
| Pyridine H-4/H-5 | H-4 often appears as a doublet at ~8.0 - 8.5 ppm .[2] | H-5 often appears upfield relative to the [3,4-b] analog. | Anisotropic effect of the adjacent pyrazole nitrogen lone pair. |
| Coupling ( | Typical pyridine vicinal coupling; difficult to distinguish without reference. | ||
| Bridgehead Carbon | C-7a (next to N) is typically >155 ppm . | C-3a (next to N) is typically >145 ppm . | Deshielding effect of the pyridine nitrogen. |
The Definitive Toolkit: 2D NMR Strategy
To guarantee assignment, you must establish the connectivity between the Pyrazole Ring and the Pyridine Nitrogen .
Method A: 1H-13C HMBC (The Bridgehead Test)
This is the standard method for most laboratories.
-
Target: Look for correlations from the Pyrazole proton (H-3 ) to the quaternary bridgehead carbons.
-
The Logic:
-
[3,4-b]: H-3 shows a strong
correlation to C-7a . Since C-7a is directly attached to the Pyridine Nitrogen, it will be significantly deshielded ( ~150–160 ppm ). -
[4,3-b]: H-3 shows a
correlation to C-7a (or equivalent distal carbon). In this isomer, C-7a is not attached to the Pyridine Nitrogen; it is a C-C junction. It will be more shielded ( ~120–135 ppm ).
-
Method B: 1H-15N HMBC (The "Nuclear Option")
If you have access to a cryoprobe or can run a long overnight experiment, this is indisputable.
-
The Logic:
-
[4,3-b]: The Pyrazole H-3 is exactly 3 bonds away from the Pyridine Nitrogen (H3-C3-C3a-N4). This geometry allows for a strong scalar coupling. You will see a cross-peak.
-
[3,4-b]: The Pyrazole H-3 is 4 bonds away from the Pyridine Nitrogen (H3-C3-C3a-C7a-N7). You will see NO cross-peak.
-
Experimental Protocol
Step 1: Sample Preparation
-
Concentration: Prepare a highly concentrated sample (minimum 10 mg/0.6 mL, ideally >20 mg) to detect weak quaternary carbons and 15N signals.
-
Solvent: DMSO-
is preferred over CDCl to prevent aggregation and sharpen exchangeable proton signals (if NH is present).
Step 2: Data Acquisition Sequence
Run the experiments in this specific order to maximize efficiency:
-
1H NMR (16 scans): Check purity and identify H-3 (usually a singlet ~8.0-8.5 ppm).
-
13C NMR (1024+ scans): Locate the quaternary carbons. Look for signals >150 ppm.
-
HSQC: Identify all protonated carbons. Any carbon signals in the 13C spectrum not in the HSQC are your bridgeheads.
-
HMBC (optimized for 8 Hz):
Step 3: The 15N Confirmation (Optional but Recommended)
-
Pulse Sequence: gHMBCad (gradient HMBC) optimized for small couplings (
Hz). -
Reference: Nitromethane (0 ppm) or Liquid NH
. Pyridine-type nitrogens typically appear around -60 to -100 ppm (relative to CH NO ) or ~300 ppm (relative to NH ).
Troubleshooting & Common Pitfalls
| Issue | Cause | Solution |
| Missing Bridgehead Signals | Quaternary carbons have long relaxation times ( | Increase relaxation delay ( |
| Ambiguous H-3 Signal | Overlap with phenyl ring protons (if substituted). | Run HSQC to distinguish the lone pyrazole C-H from aromatic C-H. |
| Tautomerism | N-H proton moving between N-1 and N-2. | This affects chemical shifts but not the C-C skeletal connectivity detected by HMBC. The HMBC method remains robust. |
References
-
Lynch, B. M., et al. (1988). "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry.
- Quiroga, J., et al. (2011). "Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation." Journal of Heterocyclic Chemistry.
-
Stanovnik, B., & Svete, J. (2000). "Pyrazolo[3,4-b]pyridines."[1][2][3][5][6][7][8] Science of Synthesis.
- Martin, G. E., & Hadden, C. E. (2000). "Long-range heteronuclear shift correlation." Journal of Natural Products.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative guide on 1H-15N HMBC pulse sequences).
Sources
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. dau.url.edu [dau.url.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking Kinase Selectivity of Pyrazolo[4,3-b]pyridine Derivatives
In the landscape of modern drug discovery, the quest for highly selective kinase inhibitors is paramount. Kinases, as central regulators of a vast array of cellular processes, represent a rich source of therapeutic targets. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge in developing inhibitors that are both potent and exquisitely selective. Off-target activities can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. The pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors. This guide provides an in-depth comparison of the kinase selectivity of representative pyrazolo[4,3-b]pyridine derivatives, supported by experimental data and detailed protocols for assessing kinase selectivity in your own research.
The Critical Role of Kinase Selectivity
The human kinome comprises over 500 protein kinases, and achieving selectivity for a specific kinase target is a formidable task. A lack of selectivity can result in a cascade of off-target effects, potentially leading to adverse drug reactions and therapeutic failure. Therefore, early and comprehensive assessment of a compound's kinase selectivity profile is a critical step in the drug discovery pipeline. This allows for the early identification of potential liabilities and guides the optimization of lead compounds towards a desired selectivity profile.
The Pyrazolo[4,3-b]pyridine Scaffold: A Versatile Platform for Kinase Inhibition
The pyrazolo[4,3-b]pyridine core, and its isomeric counterpart pyrazolo[3,4-b]pyridine, have proven to be highly versatile scaffolds for the design of kinase inhibitors. Their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a feature common to many kinase inhibitors, makes them an excellent starting point for inhibitor design. Through judicious chemical modifications, derivatives of this scaffold have been developed to target a wide range of kinases with varying degrees of selectivity.
Comparative Kinase Selectivity of Representative Pyrazolo[3,4-b]pyridine Derivatives
While a comprehensive head-to-head kinome-wide comparison of a standardized panel of pyrazolo[4,3-b]pyridine derivatives is not publicly available, we can glean valuable insights from published data on several exemplary compounds. The following table summarizes the selectivity profiles of a few notable pyrazolo[3,4-b]pyridine derivatives, highlighting their primary targets and key off-targets. For context, the profile of Staurosporine, a notoriously promiscuous kinase inhibitor, is included to illustrate the spectrum of selectivity.
| Compound | Primary Target(s) | Key Selectivity Highlights | Reference |
| Compound 10g | ALK, ROS1 | Exceptional potency against ALK (IC50 < 0.5 nM) and ROS1 (IC50 < 0.5 nM).[1][2][3] Displays excellent selectivity over c-Met.[1][2][3] | [1][2][3] |
| Compound 7n | FGFR1, FGFR2, FGFR3 | Potent inhibitor of FGFR1 (IC50 = 0.3 nM), FGFR2 (IC50 = 0.7 nM), and FGFR3 (IC50 = 2.0 nM).[4] Exhibits significant selectivity against VEGFR2 (IC50 = 422.7 nM) and a panel of other kinases.[4] | [4] |
| Compound 31 | Mps1 | Potent Mps1 inhibitor (IC50 = 2.596 nM).[5][6] Showed reasonable kinome selectivity when screened against a large panel of 606 kinases.[5][6] | [5][6] |
| Compound 15y | TBK1 | Highly potent TBK1 inhibitor (IC50 = 0.2 nM).[7][8][9] Demonstrated good selectivity in a panel of 31 kinases.[7][8][9] | [7][8][9] |
| Staurosporine | Pan-Kinase Inhibitor | A non-selective inhibitor that potently inhibits a broad range of kinases, often used as a positive control in kinase assays. | N/A |
Note: The IC50 values and selectivity profiles are dependent on the specific assay conditions and the panel of kinases tested. Direct comparison between different studies should be made with caution.
Visualizing Kinase Selectivity: The Kinome Map
A powerful way to visualize the selectivity of a kinase inhibitor is through a kinome map. This graphical representation illustrates the inhibitory activity of a compound against a large panel of kinases, providing a global view of its selectivity profile.
Caption: A generalized workflow for in vitro biochemical kinase assays.
Conclusion: A Path Towards More Selective Kinase Inhibitors
The pyrazolo[4,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel and potent kinase inhibitors. As this guide has illustrated, derivatives of this versatile core have demonstrated significant promise in achieving high selectivity for a range of important cancer targets. By employing a systematic approach to selectivity profiling, utilizing a combination of in vitro biochemical and in-cell target engagement assays, researchers can gain a comprehensive understanding of a compound's activity across the kinome. This knowledge is instrumental in guiding the design of next-generation kinase inhibitors with enhanced therapeutic efficacy and improved safety profiles. The methodologies and comparative insights provided herein serve as a valuable resource for scientists and drug development professionals dedicated to advancing the field of targeted cancer therapy.
References
-
Nam, Y., Hwang, D., Kim, N., Seo, H. S., Selim, K. B., & Sim, T. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426–1438. [Link]
-
Nam, Y., Hwang, D., Kim, N., Seo, H. S., Selim, K. B., & Sim, T. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426–1438. [Link]
-
Duan, H., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 629–634. [Link]
-
Nam, Y., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438. [Link]
-
Hu, S., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334. [Link]
-
Hu, S., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. ResearchGate. [Link]
-
Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, synthesis, biological evaluation, and molecular docking study. Semantic Scholar. [Link]
-
Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1486-1502. [Link]
-
Nam, Y., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC. [Link]
-
Duan, H., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed. [Link]
-
Nam, Y., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar. [Link]
-
Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
-
Hu, S., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. Scilit. [Link]
-
Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]
-
Hu, S., et al. (2023). Cited-by 'Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer'. Scilit. [Link]
-
Nafie, M. S., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. PubMed. [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]
-
Gali-Muhtasib, H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Daugavpils University. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
